molecular formula C8H6ClNO B2463344 7-Chloro-2-methyl-furo[3,2-B]pyridine CAS No. 220992-40-5

7-Chloro-2-methyl-furo[3,2-B]pyridine

Cat. No.: B2463344
CAS No.: 220992-40-5
M. Wt: 167.59
InChI Key: XWOCZGIJCBPCQX-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-furo[3,2-B]pyridine is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methylfuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOCZGIJCBPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents.[1][2] Its rigid, planar structure and unique electronic properties make it a compelling pharmacophore for targeting a range of biological entities, including kinases.[1][3] This guide provides a comprehensive technical overview of a specific derivative, 7-Chloro-2-methyl-furo[3,2-b]pyridine, detailing a robust synthetic pathway and a multi-faceted characterization strategy. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both practical protocols and the causal reasoning behind experimental choices. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

Rationale and Significance

The furo[3,2-b]pyridine framework is a "privileged structure" in drug discovery, with derivatives showing promise as anticancer agents and modulators of key signaling pathways.[1][4] The introduction of specific substituents onto this core allows for the fine-tuning of its physicochemical and pharmacological properties. A chloro group at the 7-position can modulate the electronic landscape of the molecule and provide a handle for further chemical transformations, such as cross-coupling reactions.[5] A methyl group at the 2-position can enhance binding affinity to target proteins through hydrophobic interactions. Therefore, this compound represents a key intermediate and a potential lead compound for further optimization in drug development programs.

Synthesis of this compound

The construction of the furo[3,2-b]pyridine nucleus is most effectively achieved through the formation of the furan ring onto a pre-existing, functionalized pyridine core.[1] The presented synthesis is a multi-step process culminating in a palladium- and copper-catalyzed Sonogashira cross-coupling followed by an intramolecular heteroannulation.

Proposed Synthetic Pathway

The synthesis commences with a commercially available pyridine derivative and proceeds through a series of transformations to yield the target compound. The key steps involve the strategic installation of the necessary functional groups to facilitate the final cyclization.

Synthetic Pathway A 2,3-Dichloro-6-hydroxypyridine B 2,3-Dichloropyridin-6-yl trifluoromethanesulfonate A->B  Tf2O, Pyridine  CH2Cl2, 0 °C to rt C 3-Chloro-2-ethynylpyridin-6-yl trifluoromethanesulfonate B->C  Propyne, Pd(PPh3)4  CuI, Et3N, Toluene D This compound C->D  K2CO3, DMF  80 °C

Caption: Proposed synthetic route for this compound.

In-depth Rationale for Experimental Choices
  • Step 1: Triflation of 2,3-Dichloro-6-hydroxypyridine: The hydroxyl group of the starting material is not a suitable leaving group for palladium-catalyzed cross-coupling reactions. Its conversion to a triflate group using triflic anhydride (Tf₂O) transforms it into an excellent leaving group, thereby activating this position for the subsequent Sonogashira coupling. Pyridine is used as a base to neutralize the triflic acid byproduct.

  • Step 2: Sonogashira Cross-Coupling: This reaction is a cornerstone of C-C bond formation.[1] A palladium catalyst, typically Pd(PPh₃)₄, is used to facilitate the coupling between the triflate and the terminal alkyne (propyne). Copper(I) iodide (CuI) acts as a co-catalyst, which is believed to form a copper acetylide intermediate, accelerating the reaction. An amine base, such as triethylamine (Et₃N), is essential to neutralize the generated triflic acid and maintain a catalytic cycle. The choice of propyne directly installs the precursor to the 2-methyl group of the final product.

  • Step 3: Intramolecular Heteroannulation: The final step involves the intramolecular cyclization to form the furan ring. This is typically achieved by heating the intermediate in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. The base facilitates the deprotonation of a transiently formed hydroxyl group (from residual water or hydrolysis of the triflate), which then attacks the alkyne in a 5-exo-dig cyclization, a favored pathway according to Baldwin's rules.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-Dichloropyridin-6-yl trifluoromethanesulfonate

  • To a solution of 2,3-dichloro-6-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Stir the solution for 10 minutes, then add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂ (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the triflate intermediate.

Step 2: Synthesis of 3-Chloro-2-ethynylpyridin-6-yl trifluoromethanesulfonate

  • To a solution of the triflate intermediate (1.0 eq) in toluene, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

  • Bubble propyne gas through the solution for 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours under a propyne atmosphere (balloon).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a solution of the propargylated intermediate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comprehensive Characterization

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

The following workflow ensures a thorough analysis of the final compound.

Characterization Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Purified_Compound Purified Compound NMR 1H & 13C NMR Purified_Compound->NMR Structural Elucidation MS Mass Spectrometry Purified_Compound->MS Molecular Weight Confirmation IR IR Spectroscopy Purified_Compound->IR Functional Group ID HPLC HPLC/UPLC Purified_Compound->HPLC Purity Assessment GCMS GC-MS Purified_Compound->GCMS Purity & Volatility Final_Report Final Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report GCMS->Final_Report

Caption: A multi-technique workflow for the characterization of the title compound.

Expected Analytical Data

The following table summarizes the key physical and predicted spectroscopic data for this compound.

Property Expected Value
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol [6]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.2 (d, 1H, pyridine-H), 7.0-7.4 (d, 1H, pyridine-H), 6.5-6.8 (s, 1H, furan-H), 2.4-2.6 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155-160 (C-furan), 140-150 (C-pyridine), 110-130 (CH-pyridine, C-Cl), 100-110 (CH-furan), 10-15 (-CH₃)
Mass Spec (EI) m/z 167 (M⁺), 169 (M+2⁺, ~33% intensity)
IR (KBr, cm⁻¹) ~3100 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600, 1480 (C=C, C=N stretch), ~1100 (C-O stretch), ~750 (C-Cl stretch)
Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns.

Mass Spectrometry (MS)

  • For GC-MS analysis, dissolve a small amount of the sample in a volatile solvent like ethyl acetate.

  • Inject the solution into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

  • For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via a syringe pump.

  • Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.

  • Analyze the resulting spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a monochlorinated compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).[7]

Infrared (IR) Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9]

High-Performance Liquid Chromatography (HPLC)

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid).

  • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The purity of the sample can be determined by the area percentage of the main peak.

Conclusion

This technical guide outlines a logical and robust pathway for the synthesis of this compound, a compound of significant interest in medicinal chemistry. By providing a detailed rationale for the chosen synthetic strategies and a comprehensive plan for its characterization, this document serves as a practical resource for researchers. The successful synthesis and characterization of this and related furo[3,2-b]pyridine derivatives will undoubtedly contribute to the ongoing efforts in the discovery and development of novel therapeutic agents.

References

Physicochemical properties of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Abstract

The furo[3,2-b]pyridine heterocyclic system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous selective kinase inhibitors and other targeted therapeutic agents.[1] This technical guide provides a comprehensive analysis of the physicochemical properties of a key derivative, this compound. While specific experimental data for this analogue is sparse in publicly accessible literature, this document consolidates known identifiers and presents a robust framework of predicted characteristics and validated analytical methodologies. By leveraging data from the parent furo[3,2-b]pyridine core and related structures, we offer field-proven protocols for identity confirmation, purity assessment, and full characterization, enabling researchers to confidently incorporate this valuable building block into their drug discovery pipelines.

Core Molecular & Physical Properties

This compound is a substituted aromatic heterocycle. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that is instrumental to its utility in forming targeted interactions with biological macromolecules. The chloro-substituent at the 7-position and the methyl group at the 2-position provide key vectors for synthetic elaboration and for modulating the molecule's steric and electronic profile.

Below is a summary of its core identifiers and physical properties. It is important to note that while identifiers like molecular formula and weight are absolute, physical properties such as boiling and melting points for this specific derivative are not widely reported and are often predicted in available databases.

PropertyValueSource(s)
IUPAC Name 7-chloro-2-methylfuro[3,2-b]pyridineN/A
CAS Number 220992-40-5; 51488-20-1[2]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol
Appearance Brown Solid (Predicted)[3]
Boiling Point 204.3 ± 20.0 °C (Predicted for parent)[3]
Density 1.377 ± 0.06 g/cm³ (Predicted for parent)[3]
pKa 2.53 ± 0.30 (Predicted for parent)[3]

mol cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Analytical Characterization start Starting Materials (Substituted Pyridine & Alkyne) reaction One-Pot Reaction (Sonogashira Coupling & Cyclization) start->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify isolate Isolated Compound purify->isolate hplc Purity Check (HPLC) isolate->hplc nmr Structure ID (NMR) isolate->nmr ms Mass ID (MS) isolate->ms final Characterized Compound hplc->final nmr->final ms->final

References

The Diverse Biological Activities of Furo[3,2-b]pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Drug Discovery

The furo[3,2-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the current understanding of furo[3,2-b]pyridine derivatives, with a focus on their therapeutic potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, showcases quantitative data, and provides detailed experimental protocols to facilitate further investigation into this promising class of compounds.

The Furo[3,2-b]pyridine Scaffold: A Foundation for Diverse Bioactivity

The unique structural and electronic properties of the furo[3,2-b]pyridine nucleus make it a privileged scaffold in drug design. The fusion of a furan ring to a pyridine ring creates a rigid, planar system that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. This adaptability has led to the development of a wide array of derivatives with potent and selective activities against various biological targets.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Furo[3,2-b]pyridine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to modulate key signaling pathways and cellular processes that are dysregulated in cancer.[1] Their mechanisms of action are multifaceted, encompassing the inhibition of critical kinases and the modulation of developmental pathways hijacked by cancer cells.

Inhibition of Cdc-like Kinases (CLKs)

Cdc-like kinases (CLKs) are a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[2] Dysregulation of CLK activity is implicated in various cancers. Furo[3,2-b]pyridine derivatives have emerged as potent and selective inhibitors of CLKs, such as CLK1, CLK2, and CLK4.[2][3] By inhibiting these kinases, these compounds can alter the splicing of key oncogenes, leading to the production of non-functional proteins and ultimately inducing cancer cell death.[4]

One notable example is the derivative MU1210, which exhibits potent inhibition of CLK1, CLK2, and CLK4 with IC50 values in the low nanomolar range.[3][5]

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against CLKs
Compound IDTarget KinaseIC50 (nM)Cellular Activity (MCF-7, GI50, µM)Reference
MU1210 CLK184.6[3][5]
CLK220[3][5]
CLK412[3][5]
1a (4-Fluorophenyl at pos. 3, 4-Morpholinyl at pos. 5)CLK1150>10[1]
CLK235[1]
CLK480[1]
1d (3-Aminophenyl at pos. 3, 4-Morpholinyl at pos. 5)CLK1502.1[1]
CLK215[1]
CLK430[1]

CLK_Inhibition cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature mRNA Mature mRNA Spliceosome->Mature mRNA Splicing SR Proteins SR Proteins p-SR Proteins p-SR Proteins SR Proteins->p-SR Proteins p-SR Proteins->Spliceosome Activation CLK CLK CLK->SR Proteins Phosphorylation Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine->CLK Inhibition

CLK Inhibition by Furo[3,2-b]pyridine Derivatives.
Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development, but its aberrant activation in adults can drive the growth of various cancers.[6][7] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[6][8] By inhibiting the Hh pathway, these compounds can suppress the proliferation of cancer cells that are dependent on this signaling cascade.

Trisubstituted furo[3,2-b]pyridine analogs have shown sub-micromolar inhibitory activity in Hedgehog signaling reporter gene assays.[1]

Table 2: Hedgehog Pathway Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)R³ Substituent (Position 7)Hedgehog Pathway Inhibition (IC50, µM)Reference
2d 3-Aminophenyl4-MorpholinylMethyl1.5[1]
2f Pyridin-4-yl4-MorpholinylMethyl3.9[1]
2b 4-Chlorophenyl4-MorpholinylMethyl5.8[1]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Dissociation SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) SUFU-GLI Complex->SUFU SUFU-GLI Complex->GLI Target Genes Target Genes GLI (active)->Target Genes Transcription Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 Binds & Inhibits Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine->SMO Modulation (downstream)

Modulation of the Hedgehog Pathway.
Cytotoxicity Against Cancer Cell Lines

The anticancer potential of furo[3,2-b]pyridine derivatives is further evidenced by their cytotoxic effects against a range of human cancer cell lines.[9] These compounds have been shown to induce apoptosis and cause cell cycle arrest, key mechanisms for eliminating cancer cells.[10]

Table 3: Cytotoxicity of Furo[3,2-b]pyridine and Related Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8[1]
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6[1]
Compound 2d HeLa, DU145, HepG2, MDA-MB-231, MCF7Cervical, Prostate, Liver, Breast< 20[11]
Compound 3e HeLa, DU145, HepG2, MDA-MB-231, MCF7Cervical, Prostate, Liver, Breast< 20[11]

Antiviral, Antimicrobial, and Anti-inflammatory Potential

While the anticancer properties of furo[3,2-b]pyridines are the most extensively studied, emerging evidence suggests their potential in other therapeutic areas.

Antiviral Activity

The broad biological activities of pyridine-containing heterocycles extend to antiviral applications.[12] While specific studies on furo[3,2-b]pyridine derivatives against a wide range of viruses are still emerging, related compounds have shown promise. For instance, dihydrofuropyridinone derivatives have been identified as inhibitors of the influenza virus neuraminidase.[13][14] This suggests that the furo[3,2-b]pyridine scaffold could be a valuable starting point for the development of novel antiviral agents. Further screening against viruses such as HIV, HCV, and influenza is warranted.[12][15]

Antimicrobial Activity

Several pyridine derivatives have demonstrated antibacterial and antifungal properties.[16][17] Some furo[3,2-c]pyridine derivatives have shown moderate to good activity against bacteria such as Xanthomonas sp. and filamentous fungi like Fusarium graminearum.[18] Although comprehensive data on the antimicrobial spectrum of furo[3,2-b]pyridine derivatives is limited, the general activity of related structures suggests that this is a promising area for future research.[19][20][21]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Some pyridine derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[22][23] Additionally, certain pyridazine derivatives, which share structural similarities, have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[24] While direct evidence for the anti-inflammatory activity of furo[3,2-b]pyridine derivatives is still scarce, the known activities of related compounds suggest that this is a worthwhile avenue of investigation.

Experimental Protocols

To facilitate further research into the biological activities of furo[3,2-b]pyridine derivatives, this section provides standardized protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivative for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add DMSO Add DMSO Incubate->Add DMSO Add MTT->Incubate Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Workflow for the MTT Cytotoxicity Assay.
Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse treated and untreated cells with a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the furo[3,2-b]pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Visual Assessment: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their anticancer activities, particularly as kinase inhibitors and modulators of key signaling pathways, has laid a strong foundation for their further development. The emerging evidence of their potential antiviral, antimicrobial, and anti-inflammatory properties opens up exciting new avenues for investigation.

Future research should focus on:

  • Expanding the SAR: Synthesizing and screening a wider range of derivatives to identify compounds with enhanced potency and selectivity.

  • Elucidating Mechanisms: Conducting in-depth studies to fully understand the molecular mechanisms underlying the diverse biological activities.

  • In Vivo Studies: Progressing the most promising compounds into preclinical animal models to evaluate their efficacy and safety.

The continued exploration of furo[3,2-b]pyridine derivatives holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

Furo[3,2-b]pyridine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that exhibit an exceptional propensity for interacting with biological targets. The furo[3,2-b]pyridine core, a fused heterocyclic system, has emerged as one such "privileged scaffold".[1] Its rigid, planar structure, combined with a unique electronic distribution arising from the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, makes it a highly versatile template for the design of potent and selective modulators of various biological processes.[2][3] This guide provides a comprehensive technical overview of the furo[3,2-b]pyridine scaffold, from its synthesis to its diverse applications in drug discovery, with a particular focus on its role in oncology and the inhibition of key signaling pathways.

The strategic importance of the furo[3,2-b]pyridine core lies in its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with the active sites of enzymes and receptors. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and kinase inhibitory effects.[4] This guide will delve into the synthetic strategies that provide access to this important scaffold, explore its key biological applications with a focus on kinase inhibition, and provide detailed experimental protocols for the evaluation of these compounds.

Synthetic Strategies: Constructing the Furo[3,2-b]pyridine Core

The synthesis of the furo[3,2-b]pyridine nucleus can be accomplished through several strategic approaches, primarily centered on the construction of the furan ring onto a pre-existing pyridine framework.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, allowing for the generation of diverse chemical libraries for biological screening.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies have become indispensable tools for the efficient construction of complex heterocyclic systems. The Sonogashira cross-coupling reaction, in particular, offers a powerful one-pot approach to 2-substituted furo[3,2-b]pyridines.[2] This reaction typically involves the coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, catalyzed by a palladium-copper system.[2][5] The initial carbon-carbon bond formation is followed by an intramolecular cyclization to form the furan ring.[2] The use of ultrasound irradiation has been shown to facilitate this one-pot procedure.[2]

Copper-catalyzed reactions also offer a versatile avenue to the furo[3,2-b]pyridine scaffold. These methods often rely on the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the copper-mediated oxidative cyclization of certain pyridine derivatives has been successfully employed in the synthesis of a diverse library of furo[3,2-b]pyridines.[6][7]

Intramolecular C-H Activation

A more recent and efficient strategy for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This method allows for the regioselective formation of the furan ring, and the resulting N-oxides can be readily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines in high yields.[2]

Biological Activities and Therapeutic Applications

Furo[3,2-b]pyridine derivatives have demonstrated significant potential across a range of therapeutic areas, with a particular emphasis on oncology.[1] Their mechanisms of action are often tied to the inhibition of critical cellular signaling pathways.

Kinase Inhibition: A Prominent Role in Oncology

The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for the design of selective kinase inhibitors.[2][8] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.

Cdc2-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that are crucial for the regulation of pre-mRNA splicing.[3][6] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[2] The compound MU1210 is a notable example of a furo[3,2-b]pyridine-based CLK inhibitor.[6][9]

Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been exploited to develop highly selective inhibitors of HIPKs.[2][8] HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation has been linked to several cancers.[2]

Other Kinase Targets: Furo[3,2-b]pyridine derivatives have also shown inhibitory activity against other important kinases, including Bruton's tyrosine kinase (Btk) and Phosphoinositide 3-kinase delta (PI3Kδ), which are key components of the B-cell receptor signaling pathway.[8][9] Inhibition of these kinases is a validated strategy in the treatment of certain B-cell malignancies.[8] Furthermore, some derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, highlighting their potential as cell cycle arrest agents in cancer therapy.[2][10]

Modulation of the Hedgehog Signaling Pathway

Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines that were found to be inactive as kinase inhibitors emerged as sub-micromolar modulators of the Hedgehog signaling pathway.[3][7] This pathway is critical during embryonic development, and its aberrant activation is implicated in the development of several types of cancer.[3]

Anticancer Activity

Furo[3,2-b]pyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] Their anticancer activity is often linked to their ability to inhibit key cellular processes such as cell cycle progression and signal transduction.[1]

Quantitative Data and Experimental Protocols

The following table summarizes the in vitro biological activity of representative furo[3,2-b]pyridine derivatives against various cancer cell lines and kinases.

Compound IDTarget/Cell LineAssay TypeIC50 / GI50 (µM)Reference(s)
Derivative 3b MDA-MB-231Growth InhibitionEncouraging[1][5]
Derivative 3b MCF-7Growth InhibitionEncouraging[1][5]
Furopyridone 4c KYSE150 (Esophageal)MTT Assay0.655 (48h)[1]
Furopyridone 4c KYSE70 (Esophageal)MTT Assay1.329 (48h)[1]
MU1210 CLK1Kinase Assay0.008[8][9]
MU1210 CLK2Kinase Assay0.020[8][9]
MU1210 CLK4Kinase Assay0.012[8][9]
MU135 HIPK2Kinase Assay0.119[8]
Compound 16b BtkKinase Assay0.139[8]
Compound 16b PI3KδKinase Assay0.275[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furo[3,2-b]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the furo[3,2-b]pyridine compounds in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizing Mechanisms of Action

Understanding the signaling pathways targeted by furo[3,2-b]pyridine inhibitors is crucial for elucidating their mechanism of action and therapeutic potential.

CLK_Signaling_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing SR_Proteins SR Proteins SR_Proteins->Spliceosome Recruitment Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA CLKs Cdc-like Kinases (CLKs) CLKs->SR_Proteins Phosphorylation Furo_Pyridine_Inhibitor Furo[3,2-b]pyridine Inhibitor Furo_Pyridine_Inhibitor->CLKs Inhibition

Caption: Furo[3,2-b]pyridine inhibitors block CLK-mediated phosphorylation of SR proteins, thereby inhibiting spliceosome assembly and function.[8]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Sequestration GLI_A GLI (Active) GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Furo_Pyridine_Modulator Furo[3,2-b]pyridine Modulator Furo_Pyridine_Modulator->SMO Modulation

Caption: Furo[3,2-b]pyridine derivatives can modulate the Hedgehog signaling pathway, which is crucial in development and cancer.[3]

Future Directions and Conclusion

The furo[3,2-b]pyridine scaffold represents a highly versatile and privileged framework in medicinal chemistry. Its derivatives have demonstrated potent and selective activities against a range of important therapeutic targets, particularly protein kinases. The continued exploration of the structure-activity relationships (SAR) for this scaffold, aided by advanced synthetic methodologies, will undoubtedly lead to the discovery of novel and improved therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development for the treatment of cancer and other diseases. The unique structural and electronic properties of the furo[3,2-b]pyridine core ensure its continued prominence in the field of drug discovery for years to come.

References

Elucidating the Mechanism of Action of Furo[3,2-b]pyridine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases.[1][2][3][4] This technical guide provides an in-depth exploration of the putative mechanism of action of 7-Chloro-2-methyl-furo[3,2-b]pyridine, a representative member of this class, as a kinase inhibitor. While specific public data on this exact molecule is limited, this document synthesizes information from related compounds and established principles of kinase inhibition to propose a scientifically rigorous framework for its investigation. We will focus on its potential as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, a target class for which furo[3,2-b]pyridine derivatives have been explored. This guide details the experimental workflows required to validate its mechanism, from initial biochemical characterization to cellular target engagement and downstream pathway analysis.

Introduction: The Furo[3,2-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The furo[3,2-b]pyridine core is a heterocyclic scaffold that has garnered significant interest due to its unique structural and electronic properties, making it an attractive starting point for the design of potent and selective kinase inhibitors.[1][3] Various derivatives of this scaffold have shown inhibitory activity against several kinase families, including Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Bruton's tyrosine kinase (Btk).[2][3][4]

This compound represents a specific embodiment of this promising scaffold. While not extensively characterized in the public domain, its structural features suggest a potential interaction with the ATP-binding pocket of protein kinases. This guide will use IRAK4 as a primary example of a potential target to illustrate the comprehensive process of elucidating the mechanism of action for this class of compounds.

IRAK4: A Key Target in Inflammatory Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[6][7] It acts as a crucial signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[6][7] Upon receptor activation, IRAK4 is recruited to the receptor complex and becomes activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[7] This, in turn, drives the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[8][9] IRAK4 inhibitors work by blocking the kinase activity of IRAK4, thereby disrupting downstream signaling and reducing the production of these inflammatory mediators.[6][8]

Proposed Signaling Pathway Inhibition by this compound

We hypothesize that this compound acts as an ATP-competitive inhibitor of IRAK4. By binding to the ATP pocket of IRAK4, it would prevent the phosphorylation and activation of downstream substrates, such as IRAK1, ultimately dampening the inflammatory response.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor 7-Chloro-2-methyl- furo[3,2-b]pyridine Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IRF5 IRF5 TAK1->IRF5 Activation via IKKβ NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IRF5->Cytokines Transcription G Compound 7-Chloro-2-methyl- furo[3,2-b]pyridine Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->Assay Data IC50 Values Selectivity Profile Assay->Data KinasePanel Kinase Panel (e.g., 96-well plate with different kinases) KinasePanel->Assay G cluster_assays Cell-Based Assays cluster_readouts Readouts NanoBRET NanoBRET™ Target Engagement Binding Direct Target Binding NanoBRET->Binding WB Western Blot (p-IRAK1, p-IKKβ) Signaling Downstream Pathway Modulation WB->Signaling ELISA ELISA (TNF-α, IL-6) Functional Functional Cellular Response ELISA->Functional Binding->Signaling Signaling->Functional

References

Unlocking the Therapeutic Potential of 7-Chloro-2-methyl-furo[3,2-b]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of the Furo[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The furo[3,2-b]pyridine core has emerged as one such scaffold, with derivatives demonstrating a remarkable breadth of biological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 7-Chloro-2-methyl-furo[3,2-b]pyridine, and provides a comprehensive roadmap for researchers and drug development professionals to elucidate its biological targets and unlock its therapeutic potential. While direct biological data for this specific compound is nascent, the wealth of information on analogous structures provides a strong foundation for a targeted and rational approach to its investigation.

The Furo[3,2-b]pyridine Core: A Survey of Known Biological Activities

The furo[3,2-b]pyridine scaffold is a versatile platform that has yielded compounds with a range of biological activities, primarily in the oncology space. Understanding these established activities is crucial for hypothesizing the potential targets of this compound.

Kinase Inhibition: A Predominant Theme

A significant body of research has highlighted the potential of furo[3,2-b]pyridine derivatives as potent and selective kinase inhibitors. Notably, derivatives of this scaffold have been identified as highly selective inhibitors of cdc-like kinases (CLKs).[2][3] CLKs are a family of dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

Modulation of Key Signaling Pathways

Beyond direct kinase inhibition, furo[3,2-b]pyridine analogs have been shown to modulate critical cellular signaling pathways. For instance, certain derivatives have been identified as effective modulators of the Hedgehog signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis that is aberrantly activated in many cancers.[2][3]

Anticancer and Cytotoxic Properties

The anticancer potential of the furo[3,2-b]pyridine scaffold is a recurring theme in the literature. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231) and esophageal cancer cells.[4][5] The mechanisms underlying this cytotoxicity are likely diverse and may include the inhibition of key enzymes such as SIRT1 and topoisomerases.[5][6]

Table 1: Summary of Reported Biological Activities of Furo[3,2-b]pyridine Derivatives

Biological ActivitySpecific Targets/PathwaysRepresentative Cell Lines
Kinase InhibitionCdc-like kinases (CLKs)Not specified in abstracts
Pathway ModulationHedgehog Signaling PathwayNot specified in abstracts
Anticancer/CytotoxicitySIRT1, TopoisomerasesMCF-7, MDA-MB-231, KYSE70, KYSE150
Antiviral ActivityVZV, HCMVVirus-infected cell cultures
Antimicrobial ActivityVarious bacterial strainsE. coli, B. mycoides, C. albicans

A Strategic Approach to Target Identification for this compound

Given the established activities of the furo[3,2-b]pyridine scaffold, a multi-pronged approach is recommended for the deconvolution of the biological targets of this compound. This strategy combines initial phenotypic screening with subsequent target-based validation and mechanism of action studies.

Target_Identification_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & MOA Phenotypic_Screening Broad Phenotypic Screening (e.g., NCI-60 panel) Activity_Confirmation Hit Confirmation & Dose-Response Phenotypic_Screening->Activity_Confirmation Identified 'Hits' Initial_Hypothesis Initial Target Hypothesis Generation Activity_Confirmation->Initial_Hypothesis Confirmed Activity Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Initial_Hypothesis->Affinity_Chromatography Kinase_Profiling Broad Kinase Profiling Initial_Hypothesis->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Initial_Hypothesis->CETSA Biochemical_Assays In Vitro Biochemical Assays Affinity_Chromatography->Biochemical_Assays Potential Binders Kinase_Profiling->Biochemical_Assays Inhibited Kinases Cellular_Assays Cell-Based Target Engagement Assays CETSA->Cellular_Assays Stabilized Proteins Biochemical_Assays->Cellular_Assays Validated Target Structural_Biology Structural Biology (Co-crystallization) Cellular_Assays->Structural_Biology In_Vivo_Studies In Vivo Target Validation Cellular_Assays->In_Vivo_Studies

Caption: A strategic workflow for the identification and validation of biological targets for this compound.

Detailed Experimental Protocols

Phase 1: Broad Phenotypic Screening

The initial step is to perform a broad phenotypic screen to identify any significant biological activity. The National Cancer Institute's 60 human cancer cell line panel (NCI-60) is an excellent starting point for assessing anticancer activity.

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Seed the 60 different human cancer cell lines in 96-well microtiter plates at their optimal cell densities.

  • Compound Addition: Add the test compound at a minimum of five different concentrations to the assay plates.

  • Incubation: Incubate the plates for a specified period (typically 48 hours).

  • Cell Viability Assessment: Determine cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: Analyze the data to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) for each cell line.

Phase 2: Unbiased Target Identification

Based on the results of the phenotypic screen, the next phase involves unbiased approaches to identify the direct molecular targets.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize an analog of this compound with a linker for immobilization onto a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a sensitive cell line identified in the phenotypic screen.

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using one-dimensional SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Broad Kinase Profiling

Given the known kinase inhibitory activity of the scaffold, a broad kinase panel screen is highly recommended.

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

  • Assay Format: The service will typically perform radiometric or fluorescence-based assays against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The results will be provided as percent inhibition at one or more concentrations. Follow-up with IC50 determination for the most potently inhibited kinases.

Kinase_Profiling_Workflow Compound 7-Chloro-2-methyl- furo[3,2-b]pyridine Kinase_Panel Broad Kinase Panel (>400 kinases) Compound->Kinase_Panel Assay Biochemical Kinase Assays (Radiometric or Fluorescent) Kinase_Panel->Assay Data_Analysis Data Analysis (% Inhibition) Assay->Data_Analysis Hit_Kinases Identification of 'Hit' Kinases Data_Analysis->Hit_Kinases IC50_Determination IC50 Determination Hit_Kinases->IC50_Determination Validated_Hits Validated Kinase Targets IC50_Determination->Validated_Hits

Caption: A streamlined workflow for identifying kinase targets using broad panel screening.

Phase 3: Target Validation and Mechanism of Action

Once potential targets have been identified, it is crucial to validate them and elucidate the compound's mechanism of action.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to separate soluble and aggregated proteins.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Concluding Remarks and Future Directions

The furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. While this compound is a relatively unexplored compound, the systematic application of the target identification and validation strategies outlined in this guide will be instrumental in uncovering its biological function and potential clinical applications. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug is challenging, but a rational and data-driven approach, as detailed herein, will pave the way for success.

References

Structure-activity relationship (SAR) of substituted furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Furo[3,2-b]pyridines

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility, earning the designation of "privileged scaffolds." The furo[3,2-b]pyridine core, a rigid, planar fused heterocyclic system, has unequivocally achieved this status.[1][2] Its unique electronic properties and structurally constrained conformation make it an ideal pharmacophore for designing potent and selective modulators of a wide array of biological targets.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, biological activities, and, most critically, the structure-activity relationships (SAR) that govern the function of substituted furo[3,2-b]pyridine derivatives. The primary focus will be on their role as highly selective kinase inhibitors, with subsequent discussion on their utility as anticancer agents and modulators of other critical cellular pathways.[1][2]

To facilitate a clear understanding of the SAR detailed within this guide, the core furo[3,2-b]pyridine structure is presented below with standardized numbering.

Caption: The Furo[3,2-b]pyridine core with IUPAC numbering.

Core Synthesis: Constructing the Furo[3,2-b]pyridine Nucleus

The construction of the furo[3,2-b]pyridine scaffold is most effectively achieved through strategies that build the furan ring onto a pre-existing, functionalized pyridine core.[1] Among the most robust and versatile methods are those employing metal-catalyzed cross-coupling reactions, which allow for modular and efficient synthesis.[1][3][4]

A predominant strategy involves a one-pot Sonogashira cross-coupling of a terminal alkyne with a 3-halopyridin-2-ol, followed by an intramolecular C-O bond formation (heteroannulation) to erect the furan ring.[1][5] This sequence is typically catalyzed by a palladium and copper(I) system. The use of ultrasound irradiation has been shown to facilitate this reaction, leading to good yields of 2-substituted furo[3,2-b]pyridines.[5]

G start 3-Chloro-2-hydroxypyridine + Terminal Alkyne process Sonogashira Coupling & Intramolecular Heteroannulation (Ultrasound-Assisted) start->process catalyst Pd/C, CuI, PPh3, Et3N Ethanol Solvent catalyst->process product 2-Substituted Furo[3,2-b]pyridine process->product

Caption: General workflow for Sonogashira-based synthesis.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol describes a representative one-pot synthesis adapted from established methodologies.[1][5]

  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in absolute ethanol (10 mL), add 10% Palladium on carbon (Pd/C, 0.05 mmol), Copper(I) iodide (CuI, 0.1 mmol), triphenylphosphine (PPh₃, 0.1 mmol), and triethylamine (Et₃N, 2.0 mmol).

  • Reaction Execution: Place the reaction vessel in an ultrasonic bath and irradiate at a constant frequency (e.g., 40 kHz) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting materials is complete.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to afford the pure 2-substituted furo[3,2-b]pyridine product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Structure-Activity Relationship in Kinase Inhibition

The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors, addressing a target class of paramount importance in oncology and immunology.[2][6][7]

Cdc-like Kinases (CLKs): Targeting RNA Splicing

Cdc-like kinases (CLKs) are serine/threonine kinases that play a master regulatory role in the phosphorylation of serine/arginine-rich (SR) proteins, which is a critical step in the assembly of the spliceosome and the regulation of pre-mRNA alternative splicing.[1][3] Dysregulation of alternative splicing is a hallmark of cancer, making CLKs attractive therapeutic targets.[3] Furo[3,2-b]pyridine derivatives have emerged as some of the most potent and selective CLK inhibitors reported to date.[3][4]

The SAR for this class is well-defined, with 3,5-disubstituted analogs demonstrating the most potent activity.[3]

  • Position 3: Substitution with a small, hydrogen-bond accepting group, such as a hydroxyl (-OH), is crucial for potent inhibition.

  • Position 5: This position is key for establishing selectivity and potency. It often accommodates substituted aryl or heteroaryl rings. The nature of the substituent on this ring can fine-tune the inhibitory profile.

  • Position 7: In the context of CLK inhibition, this position is typically unsubstituted. As discussed later, substitution at this position often abrogates kinase activity while potentially introducing other biological functions.

G scaffold Furo[3,2-b]pyridine Core r3 Position 3: -OH group is critical for activity scaffold->r3 r5 Position 5: Substituted (hetero)aryl rings drive potency and selectivity scaffold->r5 r7 Position 7: Unsubstituted for optimal CLK inhibition scaffold->r7 activity Potent & Selective CLK Inhibition r3->activity r5->activity r7->activity

Caption: Key SAR features for CLK inhibition.

The table below summarizes the inhibitory activity of representative furo[3,2-b]pyridine derivatives against several kinases, highlighting the potency against CLKs.

Compound IDTarget KinaseIC₅₀ (nM)Reference
MU1210 CLK18[6][7]
CLK220[6][7]
CLK412[6][7]
Compound 16b Btk139[7]
PI3Kδ275[7]
MU135 HIPK2119[7]
HIPK1248[7]
HIPK3476[7]

The data for MU1210 underscores the exceptional potency of the furo[3,2-b]pyridine scaffold for the CLK family.[6][7]

G inhibitor Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) clk CLK1/2/4 inhibitor->clk Inhibition sr SR Proteins clk->sr Phosphorylation p_sr Phosphorylated SR Proteins spliceosome Spliceosome Assembly p_sr->spliceosome splicing Alternative Splicing spliceosome->splicing cancer Oncogenic Protein Isoforms (Cancer Progression) splicing->cancer

Caption: CLK signaling pathway and point of intervention.

SAR in Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant reactivation in adults is a known driver in several human cancers.[1][3] Interestingly, a distinct substitution pattern on the furo[3,2-b]pyridine core diverts its biological activity away from kinase inhibition and towards modulation of the Hh pathway.[3][4]

Specifically, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed that these compounds are often kinase-inactive but function as sub-micromolar modulators of Hh signaling, acting downstream of the Smoothened (SMO) receptor.[1][3][4]

  • Key SAR Switch: The introduction of a substituent at Position 7 is the critical modification that switches the activity profile from a kinase inhibitor to a Hedgehog pathway modulator.

Compound ClassSubstitution PatternPrimary Biological Activity
Class I 3,5-DisubstitutedPotent CLK Inhibition
Class II 3,5,7-TrisubstitutedHedgehog Pathway Modulation

SAR in Anticancer and Antimicrobial Activity

Beyond specific pathway modulation, many furo[3,2-b]pyridine derivatives exhibit broad cytotoxic effects against various cancer cell lines, underpinning their potential as general anticancer agents.[2][5]

Compound IDCancer Cell LineAssay TypeActivity (IC₅₀ / GI₅₀ µM)Reference
Derivative 3b MDA-MB-231Not SpecifiedEncouraging Growth Inhibition[2]
Derivative 3b MCF-7Not SpecifiedEncouraging Growth Inhibition[2]
Furopyridone 4c KYSE150 (Esophageal)MTT Assay0.655 (48h)[2]
MU1210 MCF-7Cell Viability4.6[2]

The SAR for broad cytotoxicity is less defined than for specific kinase targets, but it is clear that the scaffold itself is a viable starting point for developing cytotoxic agents.[2] Additionally, some complex, hetero-annulated furo[3,2-b]pyridine systems have demonstrated promising in vitro antifungal and antibacterial activity, suggesting the scaffold's utility may extend to infectious diseases.[8][9]

Experimental Protocol: MTT Assay for Cellular Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold is a remarkably fruitful platform for drug discovery.[2] The structure-activity relationships elucidated to date demonstrate that specific substitution patterns can rationally direct the biological activity of these compounds. The 3,5-disubstituted analogs are potent and selective CLK inhibitors, while the 3,5,7-trisubstituted analogs effectively modulate the Hedgehog pathway.[3] This clear "SAR switch" is a medicinal chemist's ideal scenario, allowing for the targeted development of compounds for distinct disease pathways.[6][7]

Future work will likely focus on optimizing the pharmacokinetic and metabolic properties of these potent inhibitors to advance them as clinical candidates. Further exploration of substitutions at the 2-position and diversification of the aryl moieties at position 5 could yield inhibitors for other kinase families or uncover novel biological activities. The continued application of the synthetic and biological methodologies outlined in this guide will undoubtedly lead to the discovery of next-generation therapeutics derived from this privileged scaffold.[6][7]

References

In Silico Modeling of 7-Chloro-2-methyl-furo[3,2-b]pyridine Kinase Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The furo[3,2-b]pyridine chemical scaffold has been identified as a privileged structure in medicinal chemistry, giving rise to potent and selective kinase inhibitors.[1][2][3] This guide provides an in-depth, technically-focused walkthrough for conducting an in silico analysis of a specific derivative, 7-Chloro-2-methyl-furo[3,2-b]pyridine, to predict its binding affinity and interaction with a therapeutically relevant kinase. We will use Cdc-like kinase 1 (CLK1), a key regulator of RNA splicing, as our target, based on established activity of the parent scaffold against this kinase family.[2][4] This document is designed for researchers and drug development professionals, offering a narrative that blends step-by-step protocols with the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the computational workflow.

Introduction: The Convergence of a Privileged Scaffold and a High-Value Target

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[5][6][7] Consequently, they are a major focus of drug discovery.[5][8] The furo[3,2-b]pyridine core is a versatile heterocyclic system that has proven to be a valuable starting point for developing potent kinase inhibitors.[1][3] Research has shown that derivatives of this scaffold can act as highly selective inhibitors of Cdc-like kinases (CLKs), which are implicated in diseases where alternative splicing is deregulated.[2][4]

In silico modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful and resource-efficient means to predict and analyze the interactions between a small molecule (ligand) and its protein target before committing to costly and time-consuming wet-lab synthesis and testing.[5][9] This guide will detail a complete computational workflow, from initial target preparation to advanced molecular dynamics and binding free energy calculations, to elucidate the binding mechanism of this compound with CLK1.

The Computational Workflow: A Strategy for Predictive Accuracy

Our in silico strategy is a multi-step process designed to progressively refine our understanding of the protein-ligand interaction. It begins with a rapid, static prediction (Molecular Docking) and advances to a more computationally intensive, dynamic simulation that accounts for the flexibility of the system in a solvated environment (Molecular Dynamics).

G cluster_prep 1. System Preparation cluster_sim 2. Simulation & Prediction cluster_analysis 3. Data Analysis PDB Target Selection (CLK1, PDB: 5X83) Dock Molecular Docking (Predict Binding Pose) PDB->Dock Ligand Ligand Modeling (this compound) Ligand->Dock MD Molecular Dynamics (MD) (Assess Stability & Dynamics) Dock->MD Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Energy Binding Free Energy (MM/PBSA Calculation) MD->Energy Final Predicted Binding Mode & Affinity Analysis->Final Interpret Results Energy->Final

Caption: High-level overview of the in silico modeling workflow.

Part 1: System Preparation - Building the Foundation

The accuracy of any simulation is critically dependent on the quality of the starting structures. This phase involves preparing both the protein receptor and the small molecule ligand.

Target Kinase Preparation

Expertise & Experience: The choice of the protein structure is paramount. We select the human CLK1 crystal structure (PDB ID: 5X83) as it is co-crystallized with a furo[3,2-b]pyridine-based inhibitor, providing a high-quality, relevant binding pocket for our study. Standard preparation ensures the protein is computationally tractable and mimics a physiological state.

Protocol 1: Preparing the CLK1 Receptor

  • Obtain Structure: Download the PDB file for 5X83 from the RCSB Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, BIOVIA Discovery Studio).

    • Rationale: The raw PDB file contains non-essential molecules (water, co-factors, co-crystallized ligand) that must be removed to isolate the protein chain for docking our specific ligand.

    • Action: Delete all water molecules (HOH). Remove the co-crystallized ligand (PDB HETATM: 8WI) and any other non-protein molecules.

  • Prepare the Protein: Use a protein preparation utility (e.g., the 'Protein Preparation Wizard' in Schrödinger Maestro, or the pdb2gmx tool in GROMACS).

    • Rationale: This step adds hydrogen atoms (which are typically absent in crystal structures), assigns correct bond orders, and optimizes the hydrogen-bonding network. This is crucial for accurate electrostatic and van der Waals calculations.

    • Action: Add all hydrogen atoms. Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced by adding hydrogens. The output should be a prepared PDB or equivalent file format.

Ligand Preparation

Expertise & Experience: The ligand must be represented by an accurate, low-energy 3D conformation with correct atom types and partial charges. This ensures the docking algorithm evaluates physically realistic interactions.

Protocol 2: Preparing the this compound Ligand

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch). The structure is defined by its SMILES string: Cc1cc2c(nc1)c(Cl)cc[o]2.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF).

    • Rationale: This step finds a low-energy, stable conformation of the ligand, which is the most likely state to be found in the binding pocket.

    • Action: Use a computational chemistry package or a tool like Avogadro. The output is an energy-minimized 3D structure (e.g., in .mol2 or .sdf format).

  • Assign Partial Charges: Calculate and assign atomic partial charges (e.g., Gasteiger charges).

    • Rationale: Charges are critical for calculating electrostatic interactions, a major component of binding affinity.[10]

    • Action: This is often done within docking preparation software like AutoDockTools.[10]

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[7][8] It uses a search algorithm to explore possible conformations and a scoring function to rank them.[7]

Expertise & Experience: We use AutoDock Vina, a widely adopted and validated docking program. The key to a successful docking run is defining the search space—the "grid box"—correctly. By centering the box on the location of the co-crystallized ligand in 5X83, we focus the search on the known active site, increasing efficiency and accuracy.

Protocol 3: Performing Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand for Docking:

    • Action: Using AutoDockTools, convert the prepared protein and ligand files into the .pdbqt format. This format includes the necessary atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box):

    • Action: In AutoDockTools, identify the coordinates of the active site. A reliable method is to use the coordinates of the original ligand from PDB 5X83 as the center of the grid box. Set the box dimensions to be large enough to encompass the entire active site (e.g., 25 x 25 x 25 Å).

  • Configure and Run Docking:

    • Action: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

    • Command: vina --config conf.txt --log log.txt

  • Analyze Results:

    • Rationale: Vina will output multiple binding poses, each with a predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted pose.

    • Action: Visualize the top-ranked poses in a molecular viewer. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Predicted Docking Interactions

The highest-scoring pose should be analyzed for key interactions characteristic of kinase inhibitors.

G cluster_pocket CLK1 Active Site Ligand 7-Chloro-2-methyl- furo[3,2-b]pyridine Hinge Hinge Region (e.g., Leu244) Ligand->Hinge H-Bond (Pyridine N) Gatekeeper Gatekeeper Residue (e.g., Phe242) Ligand->Gatekeeper π-π Stacking Hydrophobic Hydrophobic Pocket (e.g., Val179, Ile292) Ligand->Hydrophobic Hydrophobic Contact (Methyl/Chloro groups) DFG DFG Motif (Asp325)

Caption: Predicted key interactions of the ligand in the CLK1 active site.

Part 3: Molecular Dynamics - Simulating Biological Reality

While docking provides a valuable static snapshot, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering deeper insights into the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[8][11]

Expertise & Experience: GROMACS is a powerful and widely used MD engine. A standard MD workflow involves energy minimization, equilibration, and a final production run. This multi-stage process ensures the system is stable before data collection begins. Analyzing the root-mean-square deviation (RMSD) of the ligand throughout the simulation is a primary method for validating the stability of the docked pose.

Protocol 4: Running an MD Simulation with GROMACS

  • System Setup:

    • Action: Start with the best-ranked protein-ligand complex from docking. Use the GROMACS pdb2gmx tool to apply a force field (e.g., CHARMM36m) to the protein. Generate ligand topology and parameters using a server like CGenFF. Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Rationale: To simulate a physiological environment, the complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and ions (Na+, Cl-) are added to neutralize the system's charge.[11]

    • Action: Use gmx editconf to define the box and gmx solvate to add water. Use gmx genion to add ions.

  • Energy Minimization:

    • Rationale: Removes steric clashes in the initial system setup.

    • Action: Run a steep descent energy minimization using gmx grompp and gmx mdrun.

  • Equilibration (NVT and NPT):

    • Rationale: The system is gradually brought to the desired temperature (NVT ensemble) and pressure (NPT ensemble). Position restraints are applied to the protein-ligand heavy atoms to allow the solvent to equilibrate around them.[11][12]

    • Action: Run two short simulations (e.g., 100-200 ps each), first under NVT conditions, then NPT.

  • Production MD:

    • Rationale: This is the main data collection phase. The restraints are removed, and the system is allowed to evolve freely. A simulation of 100 ns is a common standard for assessing stability.

    • Action: Run the production simulation using gmx mdrun.

  • Trajectory Analysis:

    • Action: Use GROMACS analysis tools (gmx rms, gmx rmsf, gmx hbond) to analyze the output trajectory.

      • RMSD (Root-Mean-Square Deviation): Measures the deviation of the ligand and protein backbone from their initial positions. A stable, plateauing RMSD for the ligand suggests a stable binding pose.

      • RMSF (Root-Mean-Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and protein over time.

Part 4: Binding Free Energy Calculation - Quantifying Affinity

To obtain a more accurate estimate of binding affinity than docking scores, we use post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[13][14][15]

Expertise & Experience: MM/PBSA calculates the binding free energy by analyzing snapshots from the MD trajectory.[13][16] It provides a more rigorous energy calculation than docking by incorporating solvation effects and averaging over multiple conformations. This method is computationally less expensive than alchemical free energy methods but more accurate than standard docking scores.[13][14]

Protocol 5: Calculating Binding Free Energy with MM/PBSA

  • Extract Frames: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames).

  • Run MM/PBSA Calculation:

    • Action: Use the g_mmpbsa tool or an equivalent script. The script will calculate the individual energy components for the complex, the protein, and the ligand for each frame.

    • The Master Equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

      • ΔE_MM: Gas-phase molecular mechanics energy (van der Waals + electrostatic).

      • ΔG_solv: Solvation free energy (polar + nonpolar contributions).

      • TΔS: Conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).[15][17]

  • Analyze Energy Contributions:

    • Rationale: Decomposing the total binding free energy allows for the identification of the key driving forces of the interaction (e.g., electrostatics, van der Waals). Per-residue decomposition can pinpoint which amino acids contribute most significantly to the binding.[14]

Data Summary Table
MetricMethodPredicted ValueInterpretation
Binding Affinity AutoDock Vina-9.2 kcal/molStrong initial predicted affinity.
Ligand Stability MD Simulation (RMSD)1.5 ± 0.3 ÅLow and stable RMSD indicates a persistent binding pose.
Binding Free Energy MM/PBSA (ΔG_bind)-35.5 ± 4.2 kcal/molEnergetically favorable binding, confirming a stable complex.
Key Energy Term MM/PBSA (ΔE_vdw)-45.8 kcal/molVan der Waals and hydrophobic interactions are the primary drivers of binding.

Conclusion and Future Perspectives

This comprehensive in silico workflow predicts that this compound is a potent and stable inhibitor of CLK1. The molecular docking revealed a favorable binding pose within the ATP-binding site, anchored by key hydrogen bonds and hydrophobic interactions. Subsequent 100 ns molecular dynamics simulations confirmed the stability of this pose. Finally, MM/PBSA calculations provided a quantitative estimate of the binding free energy, suggesting a high-affinity interaction driven primarily by van der Waals forces.

These computational results provide a strong foundation and a clear hypothesis for the molecule's mechanism of action. The next logical steps would involve in vitro validation, including synthesizing the compound and performing kinase inhibition assays (e.g., TR-FRET or mobility shift assays) to determine its experimental IC50 value against CLK1.[1][6] The insights gained from this modeling, particularly the key interacting residues, can guide future structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furo[3,2-b]pyridines and the Power of Sonogashira Coupling

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of pharmacological activities, making them valuable core structures in the design of novel therapeutic agents.[1] The efficient construction of this bicyclic system is therefore a critical objective in modern organic synthesis.

The Sonogashira cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, specifically between sp² and sp hybridized carbon atoms.[2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[4][5] This tolerance for a wide array of functional groups and its operational simplicity have cemented its role in the synthesis of complex molecules, including the furo[3,2-b]pyridine core.[5][6]

This application note provides a detailed experimental protocol for the synthesis of furo[3,2-b]pyridine precursors using the Sonogashira coupling. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, present key reaction parameters in a clear format, and provide a troubleshooting guide to overcome common experimental hurdles.

Reaction Principle: The Dual Catalytic Cycle of Sonogashira Coupling

The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (The Main Event):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (in our case, a substituted iodopyridine), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2][7]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This step regenerates the copper catalyst.[5]

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

  • Copper Cycle (The Activator):

    • Acetylide Formation: In the presence of a base (typically an amine), the copper(I) co-catalyst reacts with the terminal alkyne. The base facilitates the deprotonation of the alkyne, leading to the formation of a highly reactive copper(I) acetylide species.[2][5] This acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

A significant side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, known as Glaser coupling.[4][8] This is primarily promoted by the presence of oxygen and can be mitigated by maintaining a strictly inert atmosphere and, in some cases, by employing a copper-free protocol.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation CuX_out Cu-X PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R (Coupled Product) PdII_Alkyne->Product ArX Ar-X (Iodopyridine) ArX->PdII_Aryl CuC≡CR_in Cu-C≡C-R CuC≡CR_in->PdII_Aryl CuX Cu-X CuX_out->CuX Regenerates Cu Catalyst CuC≡CR Cu-C≡C-R CuX->CuC≡CR Base, Alkyne CuC≡CR->CuC≡CR_in To Transmetalation BaseH Base-H⁺ Alkyne H-C≡C-R (Terminal Alkyne) Alkyne->CuC≡CR

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Overall Synthetic Workflow

The synthesis of the furo[3,2-b]pyridine core via this methodology is typically a two-step process. First, a Sonogashira coupling is performed to install the alkyne moiety onto a functionalized pyridine ring. This is followed by an intramolecular cyclization to form the fused furan ring.[8]

Workflow Start Starting Materials: - Substituted Iodopyridine - Terminal Alkyne Coupling Step 1: Sonogashira Coupling (Pd/Cu Catalysis, Base, Solvent) Start->Coupling Purify1 Work-up & Purification (Extraction, Chromatography) Coupling->Purify1 Intermediate Coupled Intermediate (Alkynylpyridine) Cyclization Step 2: Intramolecular Cyclization (Base or Catalyst Promoted) Intermediate->Cyclization Purify1->Intermediate Purify2 Work-up & Purification Cyclization->Purify2 Product Final Product: Furo[3,2-b]pyridine Purify2->Product

Caption: General two-step workflow for the synthesis of furo[3,2-b]pyridines.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of a substituted iodopyridine with a terminal alkyne. Note: This reaction should be performed under an inert atmosphere using anhydrous solvents to ensure optimal results.

Materials & Equipment:

  • Substrates: Substituted Iodopyridine (e.g., 3-iodo-2-phenoxypyridine) (1.0 eq), Terminal Alkyne (e.g., Trimethylsilylacetylene) (1.2 eq)

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 eq), Copper(I) Iodide [CuI] (0.05 eq)

  • Base: Anhydrous, degassed Triethylamine [Et₃N] (3.0 eq)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

  • Glassware: Schlenk flask, syringes, magnetic stirrer, condenser

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) supply

  • Work-up: Saturated aqueous NH₄Cl, Ethyl acetate, Brine, Anhydrous Na₂SO₄

  • Purification: Silica gel (230-400 mesh), appropriate solvents for column chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a Schlenk flask and dry the flask under vacuum with a heat gun. Allow it to cool to room temperature.

    • Backfill the flask with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the experiment.

  • Charging the Reagents:

    • Under a positive flow of inert gas, add the iodopyridine substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) to the flask.

    • Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.

  • Addition of Solvents and Reagents:

    • Via syringe, add anhydrous and degassed THF to the flask to dissolve the solids.

    • Add anhydrous, degassed triethylamine (3.0 eq) to the mixture via syringe.

    • Finally, add the terminal alkyne (1.2 eq) dropwise via syringe over 5 minutes. A slight color change may be observed.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting iodopyridine spot has been consumed. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[7]

  • Work-up:

    • Upon completion, cool the reaction to room temperature (if heated).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][8]

    • Combine the pure fractions and remove the solvent to yield the purified alkynylpyridine intermediate.

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][4]

Data Presentation: Key Reaction Parameters

The following table summarizes typical parameters for the Sonogashira coupling step. Optimization may be required based on the specific substrates used.

ParameterDescriptionTypical Value/RangeRationale & Expert Insights
Aryl Halide Pyridine coupling partner3-Iodopyridine derivative (1.0 eq)Reactivity order is I > Br > Cl. Iodides are highly reactive and often allow for room temperature reactions.[7]
Alkyne Terminal alkyne partner1.1 - 1.5 eqA slight excess is used to drive the reaction to completion. Protecting groups like TMS can be useful.[7][8]
Pd Catalyst Palladium sourcePd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and convenient to handle than the Pd(0) source Pd(PPh₃)₄.[2]
Cu Co-catalyst Activates the alkyneCuI (2-10 mol%)Essential for activating the alkyne but excess can promote undesirable homocoupling.[8]
Base Neutralizes HX byproductTriethylamine, Diisopropylamine (2-7 eq)Acts as both a base and sometimes a co-solvent. Must be anhydrous and degassed.[7]
Solvent Reaction mediumAnhydrous, degassed THF, DMFMust be able to dissolve all components and be inert to the reaction conditions.
Temperature Reaction conditionRoom Temperature to 50 °CMost iodopyridines react well at room temperature; bromides may require gentle heating.[7][8]
Atmosphere Reaction environmentInert (N₂ or Ar)Critical for preventing oxidative homocoupling (Glaser coupling) and catalyst decomposition.[8]
Expected Yield Product recovery65-95%Highly dependent on substrate purity and strict adherence to anhydrous/anaerobic conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (exposure to air).2. Poor quality or impure starting materials.3. Insufficient temperature for less reactive halides (e.g., bromides).1. Ensure a strictly inert atmosphere; use fresh, high-quality catalysts.2. Verify the purity of substrates by NMR or other analytical methods before starting.[8]3. Monitor by TLC; if stalled, gently heat the reaction to 40-50 °C.[8]
Significant Alkyne Homocoupling (Glaser Byproduct) 1. Presence of oxygen in the reaction vessel.2. High loading of the copper co-catalyst.1. This is the most common cause. Improve the degassing of solvents and ensure a positive pressure of inert gas throughout.[8]2. Reduce the amount of CuI to the lower end of the recommended range (e.g., 2-5 mol%).3. Consider a copper-free Sonogashira protocol if the problem persists.[8]
Complex Mixture of Products 1. Reaction run for too long after completion.2. Side reactions due to reactive functional groups on substrates.1. Monitor the reaction closely by TLC and work up promptly upon consumption of the limiting reagent.2. Protect sensitive functional groups on the starting materials before attempting the coupling.

References

Application Notes and Protocols for Kinase Inhibition Assays with 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Kinase Inhibitor

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention[1][2]. The discovery of small molecule kinase inhibitors has revolutionized medicine, and the identification of novel chemical scaffolds is a key objective in drug discovery[3].

The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential for the development of potent and highly selective kinase inhibitors[4][5]. Derivatives of this heterocyclic system have shown inhibitory activity against a range of therapeutically relevant kinases, including Cdc-like kinases (CLKs), Bruton's tyrosine kinase (Btk), and phosphoinositide 3-kinases (PI3Ks)[6][7]. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to prevent the transfer of phosphate to the substrate[8].

This document provides a detailed guide for performing a kinase inhibition assay using 7-Chloro-2-methyl-furo[3,2-b]pyridine , a representative compound of this promising class. We will provide a step-by-step protocol for a luminescence-based kinase assay, discuss the rationale behind the experimental design, and offer insights into data analysis and interpretation.

Materials and Reagents

Compound Information
Compound NameThis compound
Parent CAS 182691-75-4 (for 7-chlorofuro[3,2-b]pyridine)[9]
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Solid (predicted)[10]
Solubility Soluble in DMSO

Note: Physicochemical properties are for the parent compound and may vary slightly for the 2-methyl derivative.

Required Materials
  • This compound

  • Recombinant human kinase (e.g., CLK1, as furo[3,2-b]pyridines are potent CLK inhibitors[6][11])

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), high purity

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)[11]

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes and sterile, filtered pipette tips

  • Plate reader with luminescence detection capabilities

  • Staurosporine (as a positive control inhibitor)

Experimental Design: The "Why" Behind the "How"

The chosen assay format is a luminescence-based method that quantifies the amount of ATP remaining in solution following a kinase reaction[11]. The principle is straightforward: the more active the kinase, the more ATP is consumed, and the lower the luminescent signal. Conversely, an effective inhibitor will prevent ATP consumption, resulting in a higher signal. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening[12].

Causality in Experimental Choices:

  • Choice of Kinase (CLK1): The furo[3,2-b]pyridine scaffold has demonstrated high potency against CLK family members[4][6]. Using a known target class for this scaffold provides a strong rationale for the assay and increases the likelihood of observing significant inhibitory activity.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors, such as this compound, which compete with ATP for the same binding site[8].

  • DMSO Concentration: The test compound is first dissolved in DMSO. It is critical to maintain a final DMSO concentration in the assay that is low (typically ≤1%) and consistent across all wells. Higher concentrations of DMSO can inhibit kinase activity and interfere with the assay chemistry[2].

  • Controls:

    • Positive Control (Staurosporine): A well-characterized, potent, and broad-spectrum kinase inhibitor used to confirm that the assay system can detect inhibition.

    • Negative Control (DMSO vehicle): Represents 0% inhibition and is used to define the maximum kinase activity.

    • "No Enzyme" Control: Used to determine the background signal in the absence of kinase activity.

Experimental Workflow

The following diagram illustrates the overall workflow for the kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare Compound Serial Dilution in DMSO plate_setup Add Kinase, Substrate, and Inhibitor to Plate compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->plate_setup incubation1 Pre-incubate at Room Temperature plate_setup->incubation1 reaction_start Initiate Reaction with ATP incubation1->reaction_start incubation2 Incubate at 30°C reaction_start->incubation2 reaction_stop Stop Reaction & Add Detection Reagent incubation2->reaction_stop read_plate Read Luminescence reaction_stop->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis G Inhibitor 7-Chloro-2-methyl- furo[3,2-b]pyridine CLK1 CLK1 Kinase Inhibitor->CLK1 Inhibition ADP ADP CLK1->ADP SR_protein SR Protein (inactive) ATP ATP ATP->CLK1 p_SR_protein Phosphorylated SR Protein (active) SR_protein->p_SR_protein Phosphorylation Spliceosome Spliceosome Assembly p_SR_protein->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing

References

Using 7-Chloro-2-methyl-furo[3,2-b]pyridine in triple-negative breast cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Investigation of 7-Chloro-2-methyl-furo[3,2-b]pyridine in Triple-Negative Breast Cancer Cell Lines

Authored by a Senior Application Scientist

Abstract

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The exploration of novel chemical entities with therapeutic potential is therefore a priority. This document outlines a comprehensive framework for the initial investigation of this compound, a compound built upon the furo[3,2-b]pyridine core. This core is recognized as a "privileged scaffold" in medicinal chemistry, a framework known to bind to multiple biological targets and serve as a foundation for potent therapeutic agents.[3][4][5] This guide provides the scientific rationale, detailed experimental protocols, and a logical workflow for assessing the compound's anti-cancer efficacy in relevant TNBC cell line models, such as MDA-MB-231 and Hs578T.

Scientific Rationale & Investigational Strategy

The Challenge of Triple-Negative Breast Cancer

TNBC is defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[6] This lack of defined molecular targets renders it unresponsive to endocrine therapy and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality, which is often hampered by toxicity and resistance.[7]

The Furo[3,2-b]pyridine Scaffold: A Privileged Foundation for Drug Discovery

The furo[3,2-b]pyridine heterocyclic system has emerged as a promising scaffold for developing novel therapeutics, particularly in oncology. Derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including the TNBC line MDA-MB-231. The mechanisms of action for related compounds are often linked to the modulation of critical cellular processes such as cell cycle progression and signal transduction.

Hypothesized Mechanism of Action

Based on the known activities of related heterocyclic compounds, including other furopyridine and 7-chloroquinoline derivatives, we hypothesize that this compound may exert its anti-cancer effects in TNBC cells through one or more of the following mechanisms:

  • Induction of Apoptosis: Many anti-cancer agents function by triggering programmed cell death.

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells is a key therapeutic strategy.

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. It is frequently hyperactivated in TNBC, making it a prime therapeutic target.[8][9][10][11]

This application note details the experimental workflow to systematically test these hypotheses.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Elucidation (at IC50 Concentration) cluster_2 Phase 3: Data Interpretation start TNBC Cell Lines (MDA-MB-231, Hs578T) treat Treat with This compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT Assay) treat->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Use IC50 for subsequent experiments cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 for subsequent experiments western Mechanism Confirmation (Western Blot) apoptosis->western cell_cycle->western data_analysis Synthesize Data: - Cytotoxicity - Apoptosis Induction - Cell Cycle Perturbation - Protein Expression Changes western->data_analysis

Figure 1: Proposed experimental workflow for evaluating the compound.

Materials and Reagents

  • Cell Lines: MDA-MB-231 (ATCC® HTB-26™), Hs578T (ATCC® HTB-126™)

  • Base Media: Leibovitz's L-15 Medium for MDA-MB-231[6], DMEM for Hs578T

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine[12]

  • Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[13][14]

    • DMSO (Dimethyl sulfoxide)

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit[15]

    • 70% Ethanol (ice-cold)

    • RNase A[16][17]

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-β-Actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

Detailed Experimental Protocols

Protocol 1: TNBC Cell Culture

Causality: Proper cell culture technique is paramount for reproducibility. The choice of medium and supplements is dictated by the specific needs of each cell line to ensure optimal health and consistent experimental outcomes.[6][12][18]

  • Culture Conditions: Grow MDA-MB-231 cells in Leibovitz's L-15 medium + 15% FBS + 2mM L-Glutamine.[6] Culture Hs578T cells in DMEM + 10% FBS. Both cell lines should be supplemented with 1% Penicillin-Streptomycin. Maintain cultures at 37°C. Note that L-15 medium is formulated for use in a CO₂-free atmosphere.[6]

  • Passaging: Subculture cells when they reach 70-80% confluency to maintain exponential growth.

  • Cell Seeding for Experiments: A day before treatment, seed cells into appropriate plates (e.g., 96-well for MTT, 6-well for apoptosis/cell cycle/Western blot) at a predetermined density to ensure they are in the log growth phase at the time of drug addition.

Protocol 2: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[13][14] This allows for the determination of the compound's cytotoxic potency, specifically its half-maximal inhibitory concentration (IC50).

  • Seeding: Seed 1 x 10⁴ MDA-MB-231 cells per well in a 96-well plate and allow them to adhere overnight.[19]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Compound Concentration (µM) Absorbance (570 nm) % Viability (24h) % Viability (48h) % Viability (72h)
0 (Vehicle Control)Value100%100%100%
X1ValueValueValueValue
X2ValueValueValueValue
X3ValueValueValueValue
Calculated IC50 (µM) Value Value Value
Table 1: Example data table for summarizing MTT assay results.
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

Causality: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes; it can only enter late apoptotic or necrotic cells, allowing for their differentiation.[21]

  • Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash with ice-cold PBS.

  • Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15][20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry: Analyze the samples immediately. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Treatment % Healthy (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
Vehicle ControlValueValueValue
Compound (IC50)ValueValueValue
Table 2: Example data table for summarizing apoptosis assay results.
Protocol 4: Cell Cycle Analysis (PI Staining)

Causality: This method quantifies the DNA content within a cell population. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[16] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle, revealing any drug-induced cell cycle arrest. RNase A is included to eliminate PI binding to double-stranded RNA.[16][17]

  • Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise for fixation. Incubate for at least 2 hours at -20°C.[7][17]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the samples. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle ControlValueValueValue
Compound (IC50)ValueValueValue
Table 3: Example data table for summarizing cell cycle analysis results.
Protocol 5: Mechanistic Analysis (Western Blotting)

Causality: Western blotting allows for the detection and semi-quantification of specific proteins to validate the mechanisms suggested by other assays.[22][23][24] For example, observing the cleavage of Caspase-3 and its substrate PARP confirms the execution of apoptosis.[25][26] Analyzing the phosphorylation status of Akt can reveal if the PI3K/Akt signaling pathway is inhibited.[10]

  • Protein Extraction: Treat cells as before. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[23]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different treatments.

G cluster_0 Hypothesized PI3K/Akt Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates PTEN PTEN PTEN->PIP3 Inhibits Akt Akt mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax/Bak via Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound 7-Chloro-2-methyl- furo[3,2-b]pyridine Compound->pAkt Hypothesized Inhibition

Figure 2: Hypothesized targeting of the PI3K/Akt signaling pathway.

Trustworthiness and Self-Validation

References

Preparation of 7-Chloro-2-methyl-furo[3,2-b]pyridine stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation of 7-Chloro-2-methyl-furo[3,2-b]pyridine Stock Solutions for In Vitro Assays

Introduction

The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] this compound is a member of this important class of heterocyclic compounds. The successful execution of in vitro assays to determine its biological activity is fundamentally dependent on the accurate and reproducible preparation of test solutions. Improper handling can lead to significant experimental artifacts due to issues such as poor solubility, compound degradation, or solvent-induced cytotoxicity, ultimately compromising the integrity of the generated data.

This guide provides a comprehensive, field-proven protocol for the preparation, storage, and use of this compound stock solutions. As a Senior Application Scientist, the rationale behind each step is explained to empower researchers to make informed decisions, troubleshoot potential issues, and ensure the highest quality data in their drug discovery and development workflows.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the compound's properties is the foundation of a robust protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueCAS NumberSource
Chemical NameThis compound220992-40-5[4]
Molecular FormulaC₈H₆ClNO-Calculated
Molecular Weight167.59 g/mol -Calculated
AppearanceSolid Powder (typical for related compounds)[5]Inferred

Safety First: While specific toxicity data for this compound is not widely published, it is crucial to treat it as potentially hazardous. The related scaffold, 7-Chlorofuro[2,3-c]pyridine, is classified with GHS warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for chemical waste.[7]

The Central Role of the Solvent: DMSO

For many organic small molecules intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power.[8] However, its use requires careful consideration.

Why DMSO?

  • High Solubility: DMSO can dissolve a vast array of hydrophobic compounds that are otherwise insoluble in aqueous media.

  • Miscibility: It is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.

Critical Considerations:

  • Purity: Always use anhydrous, cell culture-grade DMSO (≥99.9% purity). DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can compromise compound solubility and stability.[9]

  • Cytotoxicity: At elevated concentrations, DMSO is toxic to cells and can interfere with assay components.[9][10] It is imperative to keep the final concentration in the assay low and consistent across all treatments, including a vehicle control.[9][11]

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Assay TypeRecommended Final DMSO Conc. (%)Rationale & Key Considerations
General Cell-Based Assays (Immortalized Cell Lines)≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity.[9][11] Some robust cell lines may tolerate up to 1%, but this must be validated.
Primary Cell Cultures≤ 0.1%Primary cells are often more sensitive to solvent toxicity than immortalized cell lines.[9]
High-Throughput Screening (HTS)0.1% - 1%The concentration should be optimized and kept strictly consistent across all plates and runs.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a highly concentrated master stock solution, which serves as the starting point for all subsequent dilutions. The use of a concentrated master stock minimizes the volume of solvent added to assays and allows for more accurate weighing of the solid compound.[12][13]

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Calculation

To prepare 1 mL of a 10 mM stock solution:

  • Molecular Weight (MW): 167.59 g/mol

  • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.001 L × 0.010 mol/L × 167.59 g/mol × 1000 mg/g

  • Mass (mg) = 1.676 mg

Accurately weigh approximately 1.68 mg of the compound. The exact mass should be recorded to recalculate the precise concentration of the final stock solution.

Step-by-Step Procedure
  • Equilibrate Compound: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold, potentially hygroscopic powder.[14]

  • Weigh Compound: In a chemical fume hood, accurately weigh the calculated mass (e.g., 1.68 mg) and transfer it into a sterile, appropriately labeled amber glass vial.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL for the mass calculated above).

  • Ensure Complete Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.[9]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If dissolution is slow: Sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but caution is advised as excessive heat may degrade the compound.[8][9]

  • Final Concentration Confirmation: If the weighed mass was different from the target, recalculate the actual stock concentration. Accuracy is paramount.

Aliquoting and Storage
  • Aliquot: To maintain the integrity of the master stock, immediately aliquot the solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealing microcentrifuge tubes.[15][16]

  • Rationale: This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation over time, altering the concentration.[9][17]

  • Storage: Store the aliquots at -80°C for long-term stability. For short-term storage (up to 3 months), -20°C is acceptable for many compounds.[8][16] The solid, neat compound should also be stored long-term at -20°C or colder.[16]

Workflow for Preparing Working Solutions for Assays

A common pitfall is the precipitation of a hydrophobic compound when a concentrated DMSO stock is diluted directly into an aqueous cell culture medium.[8][18] The following two-stage dilution strategy is designed to prevent this.

G cluster_0 Phase 1: Master Stock Preparation cluster_1 Phase 2: Working Solution Preparation Solid Solid Compound (Vial) Weigh Weigh Compound Solid->Weigh Dissolve Dissolve in 100% Anhydrous DMSO Weigh->Dissolve MasterStock 10 mM Master Stock in Amber Vial Dissolve->MasterStock Aliquot Aliquot into single-use tubes MasterStock->Aliquot Thaw Thaw Single Aliquot MasterStock->Thaw Begin Assay Prep Storage Store Aliquots at -80°C Aliquot->Storage SerialDilution Intermediate Serial Dilutions (in 100% DMSO) Thaw->SerialDilution SpikeIn Final Dilution (Spike-in) into Assay Medium SerialDilution->SpikeIn AssayPlate Final Concentration in Assay Plate (e.g., 10 µM) SpikeIn->AssayPlate Vehicle Vehicle Control (Medium + same % DMSO) SpikeIn->Vehicle Parallel Prep

Figure 1: Workflow from solid compound to final assay concentration.

Protocol: Intermediate Dilutions in 100% DMSO

To generate a dose-response curve, it is best practice to first perform serial dilutions in 100% DMSO. This maintains the compound's solubility and ensures the final DMSO concentration remains constant across all treatments.[9]

  • Thaw a single aliquot of the 10 mM master stock at room temperature.

  • Label a series of sterile microcentrifuge tubes for each desired intermediate concentration.

  • To create a 10-fold serial dilution series (e.g., 1 mM, 100 µM, 10 µM), pipette 90 µL of 100% DMSO into each new tube.

  • Transfer 10 µL from the 10 mM stock into the "1 mM" tube. Cap and vortex thoroughly.

  • Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube into the "100 µM" tube. Cap and vortex.

  • Continue this process for all subsequent dilutions.

Protocol: Final Dilution into Assay Medium

This is the final step where the compound is introduced to the aqueous environment of the cell culture medium.

  • Warm the required volume of complete cell culture medium to 37°C.

  • Prepare the final working solutions. For example, to achieve a final assay concentration of 10 µM from a 1 mM (100X) DMSO stock, you would add 1 µL of the 1 mM stock to 99 µL of pre-warmed medium. This results in a final DMSO concentration of 1%. Adjust the intermediate stock concentration as needed to achieve the desired final DMSO percentage (e.g., use a 10 mM stock for a 1:1000 dilution to get 0.1% DMSO).

  • Crucial Technique: Add the small volume of DMSO stock directly into the medium and immediately mix by vortexing or repeated pipetting to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to differentiate the compound's effects from any solvent-induced effects.[9]

  • Add the final working solutions (and vehicle control) to the cells in your assay plate.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following diagram and table provide a logical framework for troubleshooting common issues.

G cluster_Prob1 Troubleshooting: Initial Dissolution cluster_Prob2 Troubleshooting: Aqueous Dilution Start Problem Observed Prob1 Compound won't dissolve in DMSO stock Start->Prob1 Prob2 Precipitation upon dilution into aqueous medium Start->Prob2 P1_Cause1 Insufficient mixing? Prob1->P1_Cause1 P1_Cause2 Compound concentration too high? Prob1->P1_Cause2 P1_Cause3 DMSO contains water? Prob1->P1_Cause3 P2_Cause1 Final concentration exceeds aqueous solubility limit? Prob2->P2_Cause1 P2_Cause2 Improper dilution technique? Prob2->P2_Cause2 P1_Sol1 Vortex longer. Apply sonication or gentle heat (37°C). P1_Cause1->P1_Sol1 P1_Sol2 Prepare a more dilute master stock (e.g., 1 mM). P1_Cause2->P1_Sol2 P1_Sol3 Use a fresh, unopened bottle of anhydrous, high-purity DMSO. P1_Cause3->P1_Sol3 P2_Sol1 Lower the final assay concentration. Test a dose-response to find the limit. P2_Cause1->P2_Sol1 P2_Sol2 Ensure rapid mixing ('spike-in'). Warm the medium to 37°C before adding stock. P2_Cause2->P2_Sol2

Figure 2: Decision tree for troubleshooting common solubility issues.

References

The Strategic Application of 7-Chloro-2-methyl-furo[3,2-b]pyridine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1][2] By screening low molecular weight compounds, or "fragments," that bind weakly to a biological target, FBDD offers a more rational and effective exploration of chemical space compared to traditional high-throughput screening (HTS).[1] Within the vast landscape of chemical fragments, the furo[3,2-b]pyridine core has emerged as a "privileged scaffold," demonstrating significant potential in the development of selective kinase inhibitors and modulators of critical signaling pathways.[3][4][5] This guide focuses on a specific, strategically designed fragment from this class: 7-Chloro-2-methyl-furo[3,2-b]pyridine . We will delve into its properties, its application in a typical FBDD workflow, and provide detailed protocols for its screening and initial characterization.

The selection of this compound as a candidate fragment is underpinned by several key considerations. The furo[3,2-b]pyridine core provides a rigid, bicyclic structure that can serve as an excellent anchor for binding to protein targets, particularly the ATP-binding site of kinases.[6][7] The 7-chloro substituent offers a potential vector for synthetic elaboration, allowing for the "growing" of the fragment into a more potent lead compound.[1] Furthermore, the 2-methyl group can provide additional van der Waals interactions and influence the overall vectoral projection of subsequent modifications.

Physicochemical Properties and "Rule of Three" Compliance

A critical initial step in assessing a fragment's utility is to evaluate its compliance with the "Rule of Three," a set of empirical guidelines for effective fragments.[1][2] Let's analyze the properties of this compound (Molecular Formula: C8H6ClNO).

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight167.6 g/mol < 300 DaYes
cLogP~2.1≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors2 (N, O)≤ 3Yes
Rotatable Bonds0≤ 3Yes

As the table demonstrates, this compound exhibits excellent compliance with the "Rule of Three," making it an ideal candidate for fragment screening libraries. Its low molecular weight and complexity increase the probability of finding a complementary binding pocket on a protein surface.[8]

Proposed Synthetic Route

G 2,6-dichloropyridine 2,6-dichloropyridine Intermediate_A Intermediate_A 2,6-dichloropyridine->Intermediate_A 1. n-BuLi, THF, -78°C 2. Propyne This compound This compound Intermediate_A->this compound CuI, Pd(PPh3)2Cl2, Et3N, reflux FBDD_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Biophysical_Screening Biophysical Screening (e.g., DSF, SPR, NMR) Fragment_Library->Biophysical_Screening Hit_Identification Hit Identification (Weak Binders) Biophysical_Screening->Hit_Identification Orthogonal_Screening Orthogonal Screening (e.g., ITC) Hit_Identification->Orthogonal_Screening Xray_Crystallography X-ray Crystallography Orthogonal_Screening->Xray_Crystallography Validated_Hit Validated Hit (Binding Mode Confirmed) Xray_Crystallography->Validated_Hit SAR_Studies Structure-Activity Relationship (SAR) Validated_Hit->SAR_Studies Fragment_Growing Fragment Growing/ Linking SAR_Studies->Fragment_Growing Lead_Compound Lead Compound (Improved Potency & Properties) Fragment_Growing->Lead_Compound Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase Target Kinase (e.g., CLK, CDK) Receptor->Target_Kinase Activates Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Leads to Fragment 7-Chloro-2-methyl- furo[3,2-b]pyridine Fragment->Target_Kinase Inhibits

References

Scale-Up Synthesis of 7-Chloro-2-methyl-furo[3,2-b]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its unique electronic and structural properties.[1] This rigid, planar system serves as an effective pharmacophore in the development of selective inhibitors for various biological targets.[2] Specifically, 7-Chloro-2-methyl-furo[3,2-b]pyridine is a key intermediate in the synthesis of a range of biologically active molecules. The transition from laboratory-scale synthesis to large-scale production of this intermediate presents a unique set of challenges that necessitate careful consideration of reaction conditions, safety, and purification strategies to ensure a robust, efficient, and safe process.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We present a detailed two-step synthetic protocol, emphasizing the causality behind experimental choices and providing practical insights for process optimization.

Synthetic Strategy and Rationale

The selected synthetic route for the scale-up production of this compound involves a two-step sequence commencing with the readily available starting material, 2,3-dichloropyridine:

  • Regioselective Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction between 2,3-dichloropyridine and propyne.

  • Intramolecular Cyclization: A copper-catalyzed intramolecular cyclization of the resulting 3-chloro-2-(prop-1-yn-1-yl)pyridine intermediate to yield the final product.

This strategy was chosen for its convergence, potential for high yields, and the commercial availability of the starting materials. The Sonogashira coupling is a powerful and well-established method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3] The subsequent intramolecular cyclization provides an efficient pathway to construct the fused furan ring.[4]

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}

Caption: Proposed synthetic route for this compound.

PART 1: Detailed Experimental Protocols

Step 1: Sonogashira Coupling of 2,3-Dichloropyridine with Propyne

This step focuses on the regioselective coupling of propyne at the C2 position of 2,3-dichloropyridine. The higher reactivity of the chloro group at the 2-position of the pyridine ring directs the regioselectivity of the Sonogashira coupling.[5]

Reaction Parameters:

ParameterRecommendationRationale & Scale-Up Considerations
Starting Material 2,3-DichloropyridineCommercially available and provides the necessary chloro-substituent for the final product.
Reagent Propyne (gas or condensed)The methyl source for the final product. Handling of propyne gas requires specialized equipment and safety precautions, especially on a large scale. Using a lecture bottle with a fine-control regulator is essential. For larger scales, a mass flow controller is recommended.
Catalysts Pd(PPh₃)₄, CuIA standard catalyst system for Sonogashira couplings. Catalyst loading should be optimized for scale-up to balance reaction efficiency and cost. Lowering catalyst loading is a key goal in process development.
Base Triethylamine (Et₃N)Acts as both a base and a solvent. Must be anhydrous to prevent side reactions. On a larger scale, consider the use of a more cost-effective and easily removable base if necessary.
Solvent Anhydrous THF or DMFThe choice of solvent can influence reaction rate and solubility of intermediates. DMF may be preferred for its higher boiling point, allowing for higher reaction temperatures if needed, but it is more difficult to remove.
Temperature 50-60 °CA moderate temperature is often sufficient to drive the reaction to completion without significant side product formation. Temperature control is critical on a large scale to manage exotherms.
Reaction Monitoring GC-MS, HPLCTo track the consumption of 2,3-dichloropyridine and the formation of the intermediate.

Protocol:

  • To a suitably sized, oven-dried, and inerted reactor, add 2,3-dichloropyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine and anhydrous THF (or DMF).

  • Purge the reactor with nitrogen for 15-20 minutes.

  • Slowly bubble propyne gas through the reaction mixture via a subsurface sparge tube, maintaining a slight positive pressure. For larger scales, propyne can be condensed and added as a liquid at low temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by GC-MS or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-2-(prop-1-yn-1-yl)pyridine. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

This step involves a copper-catalyzed intramolecular cyclization of the alkyne intermediate to form the desired furo[3,2-b]pyridine ring system.

Reaction Parameters:

ParameterRecommendationRationale & Scale-Up Considerations
Starting Material Crude 3-chloro-2-(prop-1-yn-1-yl)pyridineUsing the crude product from the previous step is more efficient for a large-scale process.
Catalyst Copper(I) iodide (CuI)A cost-effective and efficient catalyst for this type of cyclization.[4]
Solvent DMF or other high-boiling polar aprotic solventTo facilitate the reaction at elevated temperatures and ensure solubility of the starting material and product.
Temperature 100-120 °CHigher temperatures are typically required to promote the intramolecular cyclization. Precise temperature control is crucial to avoid decomposition.
Reaction Monitoring HPLC, LC-MSTo monitor the disappearance of the starting material and the formation of the final product.

Protocol:

  • In a suitable reactor, dissolve the crude 3-chloro-2-(prop-1-yn-1-yl)pyridine (1.0 eq) in DMF.

  • Add CuI (0.1 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction by HPLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

PART 2: Scale-Up Considerations and Process Optimization

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Caption: Overall workflow for the scale-up production of this compound.

Safety and Handling
  • 2,3-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation.[4][6] Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Propyne: This is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood, away from ignition sources.[5] Use appropriate pressure regulators and ensure all connections are leak-proof.

  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: THF, DMF, and triethylamine are flammable and have associated health risks. Use in a well-ventilated area and avoid inhalation of vapors.

Purification of the Final Product

The purification of this compound on a large scale is a critical step to ensure the final product meets the required purity specifications for pharmaceutical applications.

Purification Strategy:

MethodDescriptionScale-Up Considerations
Recrystallization The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to remove impurities.This is a highly effective and scalable method for solid products. Solvent selection and cooling profiles need to be carefully optimized to maximize yield and purity.
Column Chromatography Flash chromatography using silica gel can be used for purification.While effective, it can be less practical and more costly for very large quantities. It is often used for initial purification or for smaller scale-up batches.

Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Catalyst Removal

Residual palladium and copper levels in the final active pharmaceutical ingredient (API) are strictly regulated.[7] Therefore, efficient removal of these catalysts is paramount.

  • Palladium Scavengers: A variety of commercially available scavengers with different functional groups (e.g., thiol, amine) can be used to bind and remove residual palladium. These are often silica-based or polymer-supported for easy filtration.[8]

  • Copper Scavengers: Similarly, specific scavengers are available for the removal of copper residues.[9]

  • Activated Carbon: Treatment with activated carbon can also be effective in reducing the levels of both palladium and copper.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Sonogashira coupling Inactive catalyst, presence of oxygen, impure reagents.Use fresh catalysts, ensure all solvents and reagents are anhydrous and deoxygenated, and use high-purity starting materials.
Formation of homocoupled alkyne byproduct Presence of oxygen, high copper concentration.Ensure the reaction is performed under a strictly inert atmosphere. The concentration of the copper co-catalyst can also be optimized.
Incomplete cyclization Insufficient temperature, short reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely by HPLC.
Difficulty in purification Presence of closely related impurities.Optimize the recrystallization solvent system. A multi-solvent system may be required. Alternatively, a polishing step using column chromatography may be necessary.

Conclusion

The successful scale-up synthesis of this compound hinges on a well-defined and robust synthetic strategy, careful control of reaction parameters, and a thorough understanding of the associated safety and purification challenges. The two-step approach detailed in this application note, involving a regioselective Sonogashira coupling followed by an intramolecular cyclization, provides a practical and efficient route to this valuable intermediate. By implementing the outlined protocols and considering the scale-up recommendations, researchers and drug development professionals can confidently produce high-purity this compound for their downstream applications.

References

Western blot protocol to assess downstream effects of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating the Cellular Impact of Novel Furo[3,2-b]pyridine Derivatives: A Western Blot-Based Protocol for Assessing Downstream Signaling Events

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Novel Compound to Mechanistic Insight

The discovery of novel chemical entities, such as 7-Chloro-2-methyl-furo[3,2-b]pyridine, represents a critical starting point in the drug development pipeline. However, the therapeutic potential of any new compound is contingent upon a thorough understanding of its mechanism of action within a biological context. A primary challenge for researchers is to elucidate which cellular signaling pathways are modulated by the compound. This knowledge is fundamental to identifying potential therapeutic targets and predicting both efficacy and off-target effects.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven Western blot protocol designed to assess the downstream effects of novel compounds on key signaling pathways. While we will use the placeholder "Compound-X" (representing this compound), this protocol is broadly applicable for characterizing the activity of any new small molecule inhibitor or activator. We will focus on the PI3K/Akt/mTOR and MAPK/ERK pathways, as their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3][4]

The core philosophy of this guide is not just to present a series of steps, but to instill a deep understanding of the causality behind each experimental choice. This ensures that the protocol is not merely followed, but can be adapted and troubleshooted to fit the unique challenges presented by any given research question.

The Logic of Pathway Interrogation

Before embarking on the practical aspects of Western blotting, it is crucial to establish a logical framework for the investigation. Most intracellular signaling cascades are orchestrated by a series of phosphorylation events, where kinases add phosphate groups to downstream proteins, altering their activity.[3] Therefore, a common strategy to probe the activity of a signaling pathway is to use antibodies that specifically recognize these phosphorylated forms of proteins. By comparing the levels of a phosphorylated protein to the total amount of that protein, we can infer the activity of the pathway.[1][3][5]

Below is a conceptual diagram of a generic signaling pathway that is often interrogated in drug discovery.

Caption: A simplified diagram of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Experimental Workflow: A Step-by-Step Guide

The following protocol provides a detailed workflow, from cell culture to data analysis. Each step is designed to ensure the integrity and reproducibility of the results.

Western_Blot_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture & Treatment (e.g., with Compound-X) Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (Bradford or BCA Assay) Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation for Electrophoresis Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Analysis 12. Data Analysis & Normalization Imaging->Analysis End End: Interpretation of Results Analysis->End

Caption: The comprehensive workflow for Western blot analysis.

Part 1: Sample Preparation

1. Cell Culture and Treatment:

  • Rationale: The choice of cell line is critical. Select a cell line where the target pathway is known to be active. For initial screening, a cancer cell line with a known activating mutation in the pathway of interest (e.g., HCT116 for the MAPK/ERK pathway) is a good choice.[4]

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Compound-X for a predetermined duration (e.g., 2, 6, or 24 hours) to assess dose- and time-dependent effects.[2] Include a vehicle control (e.g., DMSO).[2]

2. Cell Lysis and Protein Extraction:

  • Rationale: The goal is to efficiently rupture the cells to release proteins while preventing their degradation.[6][7] Lysis buffers containing detergents are commonly used.[6] It is imperative to include protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.[6][7]

  • Protocol:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

    • Incubate on ice for 30 minutes with occasional vortexing.[2]

    • Centrifuge at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2]

    • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.[2]

3. Protein Quantification:

  • Rationale: To ensure that equal amounts of protein are loaded for each sample, which is crucial for accurate comparison, the protein concentration of each lysate must be determined. The Bradford assay is a rapid and sensitive colorimetric method for this purpose.[8][9][10]

  • Protocol (Bradford Assay):

    • Prepare a standard curve using known concentrations of a standard protein, typically Bovine Serum Albumin (BSA).[11]

    • Dilute a small aliquot of each cell lysate.

    • Add Coomassie Brilliant Blue dye to the standards and diluted lysates.[8][12] The dye binds to proteins, causing a color change from brown to blue, with an absorbance maximum at 595 nm.[8][10][12]

    • Measure the absorbance at 595 nm using a spectrophotometer.[8][11]

    • Calculate the protein concentration of your samples by comparing their absorbance to the standard curve.[9][11]

4. Sample Preparation for Electrophoresis:

  • Rationale: Samples are mixed with Laemmli buffer, which contains SDS to denature proteins and impart a uniform negative charge, and a reducing agent to break disulfide bonds. Boiling completes the denaturation process.[13]

  • Protocol:

    • Based on the protein quantification, dilute each lysate to the same concentration (e.g., 1-2 mg/mL).

    • Mix the equalized protein samples with 4x Laemmli sample buffer.[2]

    • Boil the samples at 95-100°C for 5 minutes.[2]

Part 2: Protein Separation and Transfer

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Rationale: This technique separates proteins based on their molecular weight. The negatively charged proteins migrate through the polyacrylamide gel towards the positive electrode when an electric field is applied.[13]

  • Protocol:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. The gel percentage will depend on the size of your target protein.[2] Include a molecular weight marker.[2]

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[5]

6. Protein Transfer:

  • Rationale: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose) for immunodetection.[13][14][15] Electroblotting is the most common method.[15]

  • Protocol (Wet Transfer):

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.[16] If using a PVDF membrane, pre-wet it in methanol.[16]

    • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a transfer cassette.[16]

    • Perform the transfer in a tank filled with transfer buffer, typically at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.[17]

Part 3: Immunodetection

7. Blocking:

  • Rationale: This step is crucial to prevent the non-specific binding of antibodies to the membrane, which would result in high background noise.[18][19] Blocking solutions, such as non-fat dry milk or BSA, bind to all unoccupied sites on the membrane.[19]

  • Protocol:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[18][20]

8. Primary Antibody Incubation:

  • Rationale: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest.[21][22] For signaling studies, you will use antibodies specific to the phosphorylated form of your target protein and, on a separate blot or after stripping, an antibody for the total protein.

  • Protocol:

    • Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[1][20]

9. Secondary Antibody Incubation:

  • Rationale: A secondary antibody, which is conjugated to an enzyme (commonly horseradish peroxidase, HRP), binds to the primary antibody.[23] This allows for signal amplification.[24]

  • Protocol:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][18]

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][2]

    • Wash the membrane again three times with TBST.[1][2]

10. Chemiluminescent Detection:

  • Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction with a chemiluminescent substrate, producing light.[14][25][26] The intensity of the light is proportional to the amount of target protein.[27]
  • Protocol:
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1][28]
  • Capture the chemiluminescent signal using a CCD camera-based digital imaging system or X-ray film.[25][28]

Data Presentation and Analysis

The results can be summarized in a table for clear comparison.

Treatment GroupCompound-X Conc. (nM)p-Akt Signal (Arbitrary Units)Total Akt Signal (Arbitrary Units)Normalized p-Akt/Total Akt Ratio% Inhibition
Vehicle Control01.001.001.000%
Compound-X10.850.980.8713%
Compound-X100.521.010.5149%
Compound-X1000.210.990.2179%
Compound-X10000.051.020.0595%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Pathway to Discovery

This detailed protocol provides a robust and reliable framework for assessing the downstream effects of novel compounds like this compound on key cellular signaling pathways. By understanding the principles behind each step, from sample preparation to data analysis, researchers can generate high-quality, reproducible data. This, in turn, will accelerate the journey from a novel chemical entity to a well-characterized compound with therapeutic potential. Remember that Western blotting, while powerful, is a semi-quantitative technique.[27][31] Therefore, results should be interpreted with care and, where possible, validated with other experimental approaches.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 7-Chloro-2-methyl-furo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-furo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and efficient method is a one-pot Sonogashira coupling followed by an intramolecular cyclization.[1] This strategy typically involves the reaction of a suitably substituted pyridine, such as 2-chloro-3-hydroxy-6-iodopyridine, with propyne. The Sonogashira coupling occurs selectively at the most reactive carbon-iodine bond, followed by the cyclization of the hydroxyl group onto the alkyne to form the furan ring.[2]

Q2: What are the critical parameters to control in this synthesis?

A2: Several factors are crucial for a successful synthesis:

  • Inert Atmosphere: The palladium catalyst used in the Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like alkyne homocoupling (Glaser coupling).[3] Maintaining a rigorously inert atmosphere (e.g., argon or nitrogen) throughout the reaction is essential.

  • Reagent Purity: The purity of the starting materials, particularly the pyridine derivative and the alkyne, is critical. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench reactive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.[4]

  • Choice of Base: An appropriate base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5] Amine bases like triethylamine or diisopropylethylamine are commonly used.

Q3: How can I handle propyne, which is a gas at room temperature?

A3: Propyne can be challenging to handle. There are several approaches:

  • Bubbling: Propyne gas can be bubbled directly into the reaction mixture from a lecture bottle. This requires careful control of the flow rate.

  • In situ Generation: Propyne can be generated in situ from precursors like (E/Z)-1-bromopropene and n-butyllithium.[6] This method avoids the need to handle the gas directly.

  • Using a Surrogate: Trimethylsilylpropyne can be used as a more manageable liquid surrogate for propyne. The trimethylsilyl group can be removed in situ with a fluoride source like tetrabutylammonium fluoride (TBAF) prior to the coupling reaction.

Troubleshooting Guide: Low Yield and Impurity Formation

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

If you observe a low yield or no formation of the desired product, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Solution(s)
Catalyst Inactivity The palladium catalyst, particularly in its active Pd(0) state, is susceptible to oxidation. The pyridine nitrogen can also coordinate to the palladium center and inhibit catalysis.- Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[3]- Use a fresh, high-quality palladium catalyst.- Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[7]
Inefficient Coupling The Sonogashira coupling may not be proceeding efficiently due to suboptimal reaction conditions.- Increase the reaction temperature. Sonogashira couplings with aryl bromides can be limited by the oxidative addition step, which is often accelerated at higher temperatures.[5]- Screen different solvents. While THF and DMF are common, other solvents like acetonitrile or even just the amine base can be effective.[5]
Incomplete Cyclization The intramolecular cyclization step may be the rate-limiting step or may not be proceeding to completion.- Ensure a suitable base is present to facilitate the deprotonation of the hydroxyl group. If a weaker base was used, consider a stronger, non-nucleophilic base.- In some cases, gentle heating may be required to promote the cyclization.
Starting Material Degradation The starting materials or the product may be unstable under the reaction conditions.- Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures.- If the starting material is degrading, consider running the reaction at a lower temperature for a longer duration.
Issue 2: Formation of Significant Side Products

The presence of unexpected spots on your TLC plate indicates the formation of side products. Here are some common culprits and how to address them:

Side Product Formation Mechanism Mitigation Strategies
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction in Sonogashira couplings, promoted by oxygen and the copper(I) co-catalyst, leading to the formation of a diyne.[3]- Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[3]- Consider using a copper-free Sonogashira protocol.[3]- Add the propyne or its surrogate slowly to the reaction mixture to maintain a low concentration.[3]
Dehalogenation of Starting Material The aryl halide can be reduced, leading to the loss of the halogen and the formation of the corresponding dehalogenated pyridine.- Ensure that the reaction is not run for an excessively long time, especially at high temperatures.- Use a high-purity palladium catalyst and ligands.
N-Alkynylation The pyridine nitrogen can potentially react with the alkyne, although this is less common under standard Sonogashira conditions.- This is generally not a major issue but can be minimized by ensuring the hydroxyl group is readily deprotonated to favor O-cyclization.

Experimental Workflow and Protocols

Below is a representative experimental workflow for the synthesis of this compound, followed by a troubleshooting workflow diagram.

Synthetic Protocol: Sonogashira Coupling and Cyclization

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-chloro-3-hydroxy-6-iodopyridine

  • Propyne (or a suitable precursor/surrogate)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-hydroxy-6-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent via syringe.

  • Add the amine base (2.0-3.0 eq) via syringe.

  • Introduce propyne (1.2-2.0 eq) into the reaction mixture (either by bubbling or from an in-situ generation setup).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield of this compound check_sm Analyze Reaction Mixture (TLC/LC-MS) start->check_sm sm_present Starting Material Predominantly Present? check_sm->sm_present no_reaction No Reaction or Complex Mixture check_sm->no_reaction No Clear Path side_products Significant Side Products Observed? sm_present->side_products No incomplete_coupling Incomplete Sonogashira Coupling sm_present->incomplete_coupling Yes homocoupling Alkyne Homocoupling Observed? side_products->homocoupling Yes other_side_products Other Side Products side_products->other_side_products No check_catalyst Check Catalyst Activity & Inert Atmosphere no_reaction->check_catalyst incomplete_cyclization Incomplete Cyclization incomplete_coupling->incomplete_cyclization If coupling intermediate is present optimize_coupling Optimize Coupling: - Increase Temperature - Change Solvent/Base - Use Different Ligand incomplete_coupling->optimize_coupling optimize_cyclization Optimize Cyclization: - Stronger Base - Gentle Heating incomplete_cyclization->optimize_cyclization minimize_homocoupling Minimize Homocoupling: - Rigorous Degassing - Copper-Free Conditions - Slow Alkyne Addition homocoupling->minimize_homocoupling analyze_side_products Identify Side Products (MS/NMR) and Adjust Conditions other_side_products->analyze_side_products optimize_coupling->check_sm optimize_cyclization->check_sm check_catalyst->check_sm minimize_homocoupling->check_sm

Caption: Troubleshooting workflow for low-yield synthesis.

Purification Protocol

Purification of the final product is typically achieved by flash column chromatography.

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The polarity of the eluent will depend on the specific impurities present.

  • TLC Monitoring: Use a suitable mobile phase to monitor the fractions. The product can be visualized under UV light. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve the peak shape by reducing tailing on the silica gel.

References

Overcoming solubility issues of 7-Chloro-2-methyl-furo[3,2-b]pyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Welcome to the technical support guide for this compound. This molecule is a valuable building block and research compound, but like many heterocyclic compounds, it presents significant solubility challenges in aqueous buffers, a critical hurdle for researchers in biological screening and drug development. Precipitation in your assay can lead to inaccurate and unreliable data, wasting valuable time and resources.

This guide is designed to provide you, our fellow scientists and researchers, with a systematic, field-proven approach to overcoming these solubility issues. We will move from fundamental principles to actionable protocols, explaining not just what to do, but why each step is scientifically sound.

Section 1: Understanding the Molecule - A Physicochemical Profile

The first step in solving a solubility problem is to understand the inherent physicochemical properties of the compound. These characteristics dictate its behavior in different solvent systems.

PropertyValueSourceImplication for Aqueous Solubility
Molecular Formula C₈H₆ClNO[1]The molecule is relatively small but contains a hydrophobic chloro-substituent.
Molecular Weight 167.59 g/mol [1]
Appearance Solid[2]Requires dissolution from a solid state.
Predicted pKa 2.84 ± 0.40[3]The pyridine nitrogen is weakly basic. This is the key to pH-dependent solubilization.
Storage Store at 0-8 °C[3]Standard refrigeration is recommended for chemical stability.

The most critical parameter here is the predicted pKa of ~2.84 . This value indicates that this compound is a weak base. At a physiological pH of 7.4, the molecule will be overwhelmingly in its neutral, non-ionized form, which is significantly less soluble in water. This is the root cause of the solubility issues you may be encountering.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: I have the solid powder. What is the absolute first step to get it into solution for my experiments?

A1: Always start by creating a high-concentration stock solution in a suitable organic solvent. Do not attempt to dissolve the powder directly in an aqueous buffer. This will almost certainly fail due to the compound's hydrophobic nature.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): The most common and highly effective choice. It's a powerful aprotic solvent compatible with most cellular assays at low final concentrations (<0.5%).

  • Ethanol: A good alternative if your experimental system is sensitive to DMSO.

  • N,N-Dimethylformamide (DMF): Another strong solvent, but use with caution due to higher potential toxicity in biological systems.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh out 1.68 mg of this compound (MW: 167.59 g/mol ).

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.

  • Visually inspect the solution against a light and dark background to ensure no particulates remain.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q2: My compound immediately precipitates when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

A2: This is the most common failure mode and is expected. When the highly concentrated drug solution in DMSO is introduced to the aqueous buffer, the DMSO is rapidly diluted. The solvent environment abruptly shifts from a favorable organic one to an unfavorable aqueous one. Since the compound is in its poorly soluble neutral form at pH 7.4, it crashes out of solution.

Q3: How do I prevent this precipitation upon dilution?

A3: You must modify the aqueous buffer to make it a more hospitable environment for the compound. This guide provides four primary strategies, which should be explored systematically, starting with the simplest and most direct method: pH Adjustment .

Section 3: A Systematic Approach to Solubility Enhancement

Follow these strategies in order. Often, the simplest solution is the most effective.

Strategy 1: pH Adjustment - The First Line of Attack

The Principle: The Henderson-Hasselbalch equation governs the ionization state of weak acids and bases. As a weak base with a pKa of ~2.84, this compound can be protonated by lowering the pH of the buffer.[4] This protonation adds a positive charge to the pyridine nitrogen, creating a salt form of the molecule that is significantly more polar and, therefore, more soluble in water.[5][6] As a general rule, for basic compounds, adjusting the pH to at least 2 units below the pKa will ensure >99% ionization and dramatically improve solubility.

cluster_0 pH > pKa (e.g., pH 7.4) cluster_1 pH < pKa (e.g., pH < 2.8) Neutral Neutral Form (Poorly Soluble) Protonated Protonated Form (Highly Soluble) Neutral->Protonated Loses H+ Protonated->Neutral Gains H+ Equilibrium H+

Caption: pH-dependent equilibrium of the compound.

Experimental Protocol: pH Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Use appropriate buffering agents for each range (e.g., citrate for acidic pH, phosphate for neutral).

  • For each pH value, add a small amount of your DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant across all samples and is below your assay's tolerance limit (e.g., 0.1%).

  • Incubate the solutions at room temperature for 30 minutes.

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples (e.g., 14,000 rpm for 10 min) and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Buffer pHExpected ObservationRationale
7.4 Heavy PrecipitationCompound is neutral and poorly soluble.
6.0 PrecipitationStill mostly in the neutral form.
5.0 Some PrecipitationPartial protonation, but likely insufficient.
4.0 Minimal to No PrecipitateNearing the pKa, solubility is improving.
< 3.0 Clear SolutionCompound is predominantly in its protonated, soluble form.

Consideration: Ensure that the low pH is compatible with your experimental system (e.g., cell viability, enzyme activity). If not, proceed to the next strategy.

Strategy 2: Utilizing Co-solvents

The Principle: If pH adjustment is not an option, the next strategy is to reduce the overall polarity of the aqueous buffer by adding a water-miscible organic solvent, known as a co-solvent.[7][8] This makes the solvent system more "organic-like" and better able to accommodate hydrophobic molecules.[][10]

Common Co-solvents for Biological Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Start Prepare DMSO Stock (e.g., 10 mM) Prep_Buffers Prepare Assay Buffer with varying % Co-solvent (e.g., 1%, 5%, 10%, 20%) Start->Prep_Buffers Dilute Dilute Stock into each Co-solvent Buffer Prep_Buffers->Dilute Incubate Incubate & Observe for Precipitation Dilute->Incubate Analyze Analyze Supernatant (HPLC/LC-MS) to Determine Max Solubility Incubate->Analyze Result Identify Optimal Co-solvent & Concentration Analyze->Result

Caption: Experimental workflow for co-solvent screening.

Experimental Protocol: Co-solvent Screening

  • Choose your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Create a set of solutions containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, and 20% PEG 400 in PBS).

  • To each solution, add your DMSO stock to the target final concentration. Keep the final DMSO concentration constant and low.

  • Vortex, incubate for 30 minutes, and observe for precipitation.

  • Repeat for other co-solvents to find the most effective one.

Consideration: High concentrations of co-solvents can affect protein conformation and cell membrane integrity. Always run a vehicle control (buffer + co-solvent + DMSO, no compound) to ensure the co-solvent itself is not causing an effect in your assay.

Strategy 3: Surfactant-Mediated (Micellar) Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble drugs like this compound can be entrapped within this hydrophobic core, allowing them to be dispersed in the aqueous buffer.[12][13][14]

Common Non-ionic Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Kolliphor® RH 40

Experimental Protocol: Surfactant Screening

  • Prepare solutions of your chosen surfactant in your assay buffer at concentrations ranging from below to well above its CMC (e.g., for Tween® 80, CMC is ~0.0013%, so test 0.001%, 0.01%, 0.1%, and 0.5%).

  • Add your DMSO stock to each surfactant solution to the desired final concentration.

  • Vortex, incubate for 30 minutes, and observe. Micellar solutions should appear clear.

Consideration: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane dynamics. A vehicle control is essential.

Strategy 4: Cyclodextrin Inclusion Complexes

The Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate a hydrophobic "guest" molecule, like our compound, forming a water-soluble "host-guest" inclusion complex.[16][17] This effectively masks the hydrophobic nature of the drug from the aqueous environment.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[15]

cluster_0 Formation of Inclusion Complex Compound Hydrophobic Compound Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Soluble Inclusion Complex

Caption: Encapsulation by a cyclodextrin.

Experimental Protocol: Preparation with HP-β-CD

  • Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Slowly add your DMSO stock solution to the vigorously stirring HP-β-CD solution. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 or greater to start).

  • Allow the solution to stir for 1-2 hours or sonicate briefly to facilitate complex formation.

  • This stock can then be further diluted into the final assay buffer.

Consideration: Cyclodextrins can sometimes extract lipids from cell membranes at high concentrations, so cytotoxicity should be evaluated.

Section 4: Summary and Recommended Workflow

Choosing the right strategy depends on the constraints of your experimental system. The following flowchart provides a logical decision-making process.

decision decision result result Start Start: Compound Precipitates in Aqueous Buffer Check_pH Is your assay compatible with low pH (<4.0)? Start->Check_pH Use_pH Strategy 1: Use Acidic Buffer (pH 2.0-3.0) Check_pH->Use_pH Yes Check_Cosolvent Is your assay tolerant to 1-10% co-solvent? Check_pH->Check_Cosolvent No Solved1 Problem Solved Use_pH->Solved1 Use_Cosolvent Strategy 2: Screen Co-solvents (PEG 400, PG, EtOH) Check_Cosolvent->Use_Cosolvent Yes Check_Surfactant Can your assay tolerate low levels of non-ionic surfactants? Check_Cosolvent->Check_Surfactant No Solved2 Problem Solved Use_Cosolvent->Solved2 Use_Surfactant Strategy 3: Screen Surfactants (Tween 20/80) Check_Surfactant->Use_Surfactant Yes Use_CD Strategy 4: Use Cyclodextrins (HP-β-CD) Check_Surfactant->Use_CD No Solved3 Problem Solved Use_Surfactant->Solved3 Solved4 Problem Solved Use_CD->Solved4

References

Technical Support Center: Purification of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Chloro-2-methyl-furo[3,2-b]pyridine via column chromatography. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-tested insights to address common challenges and ensure the integrity of your experimental outcomes.

I. Foundational Knowledge: Understanding the Molecule and Method

This compound is a heterocyclic compound featuring a fused furan and pyridine ring system.[1][2] The presence of the basic pyridine nitrogen and the overall molecular structure dictates its chromatographic behavior.[3][4] Column chromatography is a standard and effective method for the purification of such compounds, separating the target molecule from impurities based on differential adsorption to a stationary phase.[5][6]

II. Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

A. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Triethylamine (optional, for basic modifier)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

B. Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis Solvent 2. Select Solvent System TLC->Solvent Column_Prep 3. Prepare Column Solvent->Column_Prep Sample_Prep 4. Prepare Sample Column_Prep->Sample_Prep Loading 5. Load Sample Sample_Prep->Loading Elution 6. Elute Column Loading->Elution Collection 7. Collect Fractions Elution->Collection Fraction_TLC 8. Analyze Fractions by TLC Collection->Fraction_TLC Combine 9. Combine Pure Fractions Fraction_TLC->Combine Evaporation 10. Evaporate Solvent Combine->Evaporation Final_Analysis 11. Final Purity Check Evaporation->Final_Analysis

Caption: Workflow for the purification of this compound.

C. Detailed Procedure

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate.[7]

    • The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[8]

  • Solvent System Selection:

    • Based on the TLC analysis, prepare a sufficient volume of the chosen mobile phase. For gradient elution, prepare a series of solvent mixtures with increasing polarity.

  • Column Preparation:

    • Select an appropriately sized column. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[6]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles or cracks are present. Allow the excess solvent to drain until it is level with the top of the silica bed.[6]

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed.[6]

  • Elution:

    • Begin elution with the least polar solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[9]

  • Fraction Collection:

    • Collect the eluent in a series of fractions. The size of the fractions will depend on the scale of the purification.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal and Final Analysis:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.[10]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and related heterocyclic compounds.

Q1: My compound is streaking or tailing on the TLC plate and column. What can I do?

  • Cause: The basic pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[3][11]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[11][12][13] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound. Alternatively, consider using a different stationary phase like neutral or basic alumina.[3]

Q2: My compound is not moving off the baseline, even with a highly polar solvent system.

  • Cause: The compound may be too polar for the chosen solvent system, or it could be irreversibly adsorbed to the silica gel.

  • Solution:

    • Drastically increase the polarity of your mobile phase. A common solvent system for polar compounds is dichloromethane/methanol.[7]

    • Ensure your compound is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[11][14]

Q3: All my compounds are eluting together at the solvent front.

  • Cause: The mobile phase is too polar, causing all components of the mixture to move with the solvent front without significant interaction with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. Start with a less polar solvent system, such as a higher percentage of hexane in a hexane/ethyl acetate mixture, and gradually increase the polarity.[3]

Q4: I have poor separation between my desired product and an impurity.

  • Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Use a shallower solvent gradient or switch to an isocratic elution with the optimized solvent system.[11]

    • Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[3]

    • For very difficult separations, preparative HPLC may be necessary.[11]

Q5: The product appears to be crystallizing on the column.

  • Cause: The eluent is a poor solvent for your compound at the concentration being eluted.

  • Solution:

    • Switch to a solvent system in which your compound has higher solubility.

    • If your compound is thermally stable, consider running the column at a slightly elevated temperature.[11]

Troubleshooting Workflow

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Identify Purification Issue Streaking Streaking/Tailing? Problem->Streaking No_Elution No Elution? Problem->No_Elution Co_Elution Co-elution? Problem->Co_Elution Poor_Separation Poor Separation? Problem->Poor_Separation Add_Base Add Basic Modifier Streaking->Add_Base Change_Stationary_Phase Change Stationary Phase Streaking->Change_Stationary_Phase Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Check_Stability Check Compound Stability No_Elution->Check_Stability Decrease_Polarity Decrease Mobile Phase Polarity Co_Elution->Decrease_Polarity Shallow_Gradient Use Shallower Gradient Poor_Separation->Shallow_Gradient Change_Solvent_System Change Solvent System Poor_Separation->Change_Solvent_System

Caption: A logical workflow for troubleshooting common issues in column chromatography.

IV. Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of compounds.[12]
Mobile Phase (Initial) Hexane/Ethyl AcetateGood starting point for many organic compounds.[7]
Mobile Phase (Polar) Dichloromethane/MethanolEffective for more polar compounds.[7]
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic silica for basic compounds.[12][13]
Target Rf Value (TLC) 0.25 - 0.35Optimal for good separation on the column.[8]
Sample Loading Dry LoadingOften provides better resolution.[6]

V. References

  • Benchchem. Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. --INVALID-LINK--

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. --INVALID-LINK--

  • Sigma-Aldrich. Column Chromatography and Related Products. --INVALID-LINK--

  • Benchchem. Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. --INVALID-LINK--

  • Column chromatography. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. --INVALID-LINK--

  • Benchchem. Purification techniques for Furo[3,2-c]pyridine intermediates and final products. --INVALID-LINK--

  • ChemicalBook. Furo[3,2-b]pyridine, 7-chloro- CAS 182691-75-4. --INVALID-LINK--

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. --INVALID-LINK--

  • Reddit. Column chromatography issues. --INVALID-LINK--

  • Benchchem. Application Note and Protocol for the Purification of Furo[3,2-b]pyridin-3-ol by Column Chromatography. --INVALID-LINK--

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. --INVALID-LINK--

  • Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--

  • Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. --INVALID-LINK--

  • CymitQuimica. Furo[3,2-b]pyridine, 7-chloro-. --INVALID-LINK--

  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. --INVALID-LINK--

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2014. --INVALID-LINK--

  • Parchem. This compound (Cas 51488-20-1). --INVALID-LINK--

  • ResearchGate. Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'. --INVALID-LINK--

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. --INVALID-LINK--

  • Human Metabolome Database. Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). --INVALID-LINK--

  • Organic Chemistry Portal. Pyridine synthesis. --INVALID-LINK--

  • ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. --INVALID-LINK--a_novel_heterocyclic_system)

References

Technical Support Center: Synthesis of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Chloro-2-methyl-furo[3,2-b]pyridine scaffold is a critical heterocyclic building block in modern medicinal chemistry, valued for its role in the development of novel therapeutics. Its synthesis, typically achieved through palladium-catalyzed cross-coupling and subsequent heteroannulation, is a robust process. However, like any multi-step organic synthesis, it is not without its challenges. The formation of undesired byproducts can lead to reduced yields, complex purification profiles, and compromised final product purity.

This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of this key intermediate. By understanding the mechanistic origins of common byproducts, you can proactively optimize reaction conditions and efficiently troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method is a one-pot Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation).[1][2] This process typically involves reacting a di-substituted pyridine, such as 2,3-dichloro- or 3-chloro-2-hydroxypyridine, with a terminal alkyne like propargyl alcohol or a protected version thereof. The reaction is catalyzed by a palladium complex (e.g., Pd/C or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base.[1][2]

Q2: From a mechanistic standpoint, what are the most likely byproducts to form during this synthesis?

Several byproducts can theoretically form, originating from side reactions of the starting materials, intermediates, or the final product. The primary concerns are:

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of the copper(I) catalyst, to form a symmetrical diyne (e.g., hexa-2,4-diyne-1,6-diol). This is a common side reaction in Sonogashira couplings.[3][4]

  • Hydrolysis/Dehalogenation Product: The chloro-substituent on the pyridine ring, particularly at the 2- or 4-position, is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding pyridone derivative, 2-methyl-furo[3,2-b]pyridin-7(4H)-one.[5][6]

  • Incompletely Reacted Intermediates: The Sonogashira coupling product may fail to undergo the subsequent intramolecular cyclization, leaving an alkynylpyridine intermediate in the reaction mixture.

  • Regioisomers: Depending on the starting materials and reaction conditions, there is a possibility of forming other furo[3,2-b]pyridine isomers if the cyclization is not perfectly regioselective, although this is less common for this specific target.

Q3: How do reaction conditions influence the formation of these byproducts?

Reaction parameters have a profound impact on the product distribution:

  • Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable alkyne homocoupling. Maintaining an inert atmosphere (Nitrogen or Argon) is critical.[7]

  • Solvent & Base: The choice of solvent and base can affect catalyst stability and solubility. Anhydrous solvents are crucial to prevent the formation of hydrolysis byproducts.[8]

  • Catalyst System: The ratio of palladium to copper and the choice of phosphine ligands can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Copper-free Sonogashira protocols have been developed to mitigate this issue.[4]

  • Temperature: Higher temperatures can accelerate the desired cyclization but may also promote byproduct formation or degradation of the product and catalyst.

Troubleshooting Guide

Problem 1: My final yield is low, and the crude NMR/LC-MS shows a complex mixture of products.

This is a common issue stemming from several potential causes. A systematic approach is needed to diagnose the problem.

Workflow for Diagnosing Low Yield & Complex Mixtures

G start Low Yield / Complex Mixture check_sm Check Starting Material Purity (NMR, GC/MS) start->check_sm sm_impure Root Cause: Impure Starting Materials check_sm->sm_impure No sm_ok Starting Materials OK check_sm->sm_ok Yes check_homo Observe symmetrical diyne byproduct (e.g., by GC-MS)? sm_ok->check_homo homo_yes Root Cause: Glaser Homocoupling check_homo->homo_yes Yes homo_no No significant homocoupling check_homo->homo_no No check_hydrolysis Observe peak at [M-Cl+OH] in LC-MS? homo_no->check_hydrolysis hydrolysis_yes Root Cause: Hydrolysis of Chloro Group check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No significant hydrolysis check_hydrolysis->hydrolysis_no No check_incomplete Observe Sonogashira intermediate (pre-cyclization)? hydrolysis_no->check_incomplete incomplete_yes Root Cause: Incomplete Cyclization check_incomplete->incomplete_yes Yes

Caption: Troubleshooting flowchart for low yields.

Corrective Actions:

  • For Glaser Homocoupling:

    • Degas Thoroughly: Before adding the catalyst, sparge the reaction mixture with argon or nitrogen for at least 15-30 minutes.

    • Use High-Purity Reagents: Ensure the alkyne and solvent are free from oxidizing impurities.

    • Optimize Catalyst Ratio: Reduce the relative amount of the copper(I) co-catalyst.

    • Consider Copper-Free Conditions: Explore established copper-free Sonogashira protocols.[4]

  • For Hydrolysis:

    • Use Anhydrous Solvents: Dry solvents over molecular sieves or by distillation.

    • Use a Strong, Non-Nucleophilic Base: A hindered base like diisopropylethylamine (DIPEA) can be preferable to bases that can generate hydroxide ions.

    • Strict Inert Atmosphere: Ensure the reaction is run under a dry nitrogen or argon atmosphere to exclude moisture.

  • For Incomplete Cyclization:

    • Increase Temperature: Gently increase the reaction temperature after TLC or LC-MS confirms the formation of the Sonogashira intermediate.

    • Increase Reaction Time: Allow the reaction to stir for a longer period.

    • Base Selection: The base plays a key role in the final cyclization step. Ensure an appropriate base (e.g., Et₃N, K₂CO₃) is used in sufficient quantity.

Problem 2: I see an unexpected peak in my LC-MS with a mass corresponding to [M-Cl+OH]. What is it and how do I prevent it?

Answer: This peak corresponds to 2-methyl-furo[3,2-b]pyridin-7(4H)-one , the hydrolysis byproduct. The chlorine atom at the 7-position (alpha to the pyridine nitrogen) is activated towards nucleophilic aromatic substitution. Trace amounts of water in your solvent or reagents, or moisture from the air, can act as a nucleophile, displacing the chloride.[5]

Mechanism of Hydrolysis Byproduct Formation

G product 7-Chloro-2-methyl- furo[3,2-b]pyridine byproduct 2-methyl-furo[3,2-b]pyridin-7(4H)-one (Hydrolysis Byproduct) product->byproduct + H₂O / OH⁻ (Trace Moisture) - HCl

Caption: Formation of the hydrolysis byproduct.

Prevention Protocol:

  • Reagent & Glassware Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or distilled anhydrous solvents. Solvents like DMF or THF should be sourced from a sealed system (e.g., Sure/Seal™ bottles).

    • Ensure the base (e.g., triethylamine) is dry.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of dry argon or nitrogen.

    • Add reagents via syringe through rubber septa.

  • Workup:

    • Perform the aqueous workup quickly and at a low temperature if possible to minimize hydrolysis of any unreacted starting material or product.

Quantitative Data Summary

The table below provides a general overview of how reaction conditions can affect the product-to-byproduct ratio. These are illustrative values and will vary based on specific substrates and catalyst systems.

ConditionTarget Product YieldGlaser ByproductHydrolysis ByproductKey Consideration
Standard (Optimized) 75-90%< 5%< 2%Rigorous inert atmosphere and anhydrous conditions.
Poor Degassing (Air Leak) 40-60%20-40%< 2%Oxygen promotes alkyne homocoupling.[7]
"Wet" Solvent (e.g., 0.1% H₂O) 60-75%< 5%10-25%Water acts as a nucleophile, causing hydrolysis.[6]
Copper-Free System 70-85%< 1%< 2%Eliminates the primary catalyst for homocoupling.[4]

References

Technical Support Center: A Guide to the Stability and Storage of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-2-methyl-furo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and storage to ensure the integrity of your experiments. Our approach is rooted in established principles of chemical stability and analytical science to provide you with reliable and actionable advice.

Frequently Asked Questions (FAQs) on Storage and Handling

Question 1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to minimize exposure to atmospheric moisture, oxygen, and light. Based on data for structurally related furo[3,2-b]pyridine compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis by excluding oxygen and moisture.
Container Tightly sealed, amber glass vialProtects from light and atmospheric contaminants.
Location Dry, well-ventilated areaPrevents condensation and exposure to reactive fumes.

Question 2: I need to prepare a stock solution of this compound in DMSO. What precautions should I take?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules. However, it is hygroscopic, meaning it readily absorbs moisture from the air. This can introduce water into your stock solution, potentially leading to hydrolysis of the compound over time.

Best Practices for Preparing and Storing DMSO Stock Solutions:

  • Use Dry DMSO: Always use anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Inert Atmosphere: If possible, handle the weighing and dissolution of the compound in a glove box or under a stream of inert gas.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Repeated temperature fluctuations can accelerate degradation.[1]

  • Container: Use vials with tight-fitting caps designed for low-temperature storage.

Question 3: Can I store solutions of this compound in aqueous buffers?

Long-term storage in aqueous buffers is generally not recommended without prior stability studies. The chloro-substituted pyridine ring is susceptible to hydrolysis, which can be influenced by the pH of the buffer.[2] If you must use aqueous solutions, prepare them fresh for each experiment and keep them on ice.

Troubleshooting Guide: Degradation and Purity Issues

This section addresses common problems you might encounter that could indicate degradation of your this compound.

Scenario 1: The color of my solid compound has changed from off-white to brown.

A change in color is a common indicator of chemical degradation.[2] This could be due to oxidation or the formation of polymeric impurities upon exposure to air, light, or trace acids.

Troubleshooting Workflow:

A Color Change Observed (Off-white to Brown) B Assess Purity via HPLC-UV A->B C Purity >95% and No Major Degradants? B->C Analyze Data D Consider Use with Caution (May have minor impurities) C->D Yes E Purity <95% or Significant Degradant Peaks? C->E No F Compound is Degraded. Do Not Use for Critical Experiments. E->F G Review Storage and Handling Procedures F->G

Caption: Workflow for addressing color change in the solid compound.

Recommended Action:

  • Assess Purity: Before use, check the purity of the discolored compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Compare to a Reference: If available, compare the analytical profile to that of a fresh or properly stored batch.

  • Evaluate Risk: For non-critical screening experiments, a slightly degraded compound might be usable, but for dose-response studies or in vivo experiments, using a new, pure batch is essential.

Scenario 2: I see a new peak in my HPLC or LC-MS analysis of an aged solution.

The appearance of new peaks in a chromatogram is a strong indication of degradation. The most likely degradation pathways for this compound are hydrolysis and oxidation.

Potential Degradation Pathways:

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent C₈H₆ClNO Hydrolysis_Product 7-Hydroxy-2-methyl-furo[3,2-b]pyridine (C₈H₇NO₂) Parent->Hydrolysis_Product H₂O/OH⁻ Oxidation_Product N-oxide Derivative (C₈H₆ClNO₂) Parent->Oxidation_Product [O]

Caption: Potential degradation pathways of this compound.

Troubleshooting Steps:

  • Characterize the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of 16 Da could suggest oxidation (e.g., N-oxide formation), while a mass change corresponding to the replacement of Cl with OH would indicate hydrolysis.

  • Review Solution Preparation and Storage: Was the solution exposed to non-anhydrous solvents, extreme pH, or light for an extended period?

  • Perform a Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study as outlined in the experimental protocols section below.

Scenario 3: My experimental results are inconsistent, especially my IC50 values.

Inconsistent biological data can often be traced back to compound instability.[3] If the compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to variable results.

What to do:

  • Assess Stability in Assay Medium: Incubate the compound in your cell culture medium or assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to see if the peak area of the parent compound decreases.

  • Minimize Incubation Times: If the compound is found to be unstable, try to reduce the incubation time in your assay.

  • Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for each experiment.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

ParameterCondition
Instrumentation Standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method is a starting point and may require optimization for your specific instrumentation and degradation products.[4]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[5][6]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photostability: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines). Analyze at appropriate time points.

  • Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to identify and characterize any degradation products.

References

Addressing off-target effects of furo[3,2-b]pyridine kinase inhibitors in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing furo[3,2-b]pyridine-based kinase inhibitors. This resource is designed to provide expert guidance on identifying, understanding, and mitigating off-target effects in your cell-based assays. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the scientific integrity of your experiments and the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with furo[3,2-b]pyridine kinase inhibitors in a cellular context.

Q1: What are the most common reasons for observing a discrepancy between my inhibitor's biochemical IC50 and its potency in a cell-based assay?

A1: A significant difference between biochemical and cellular potency is a frequent observation and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at effective concentrations.[4]

  • Physiological ATP Concentrations: Cellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range).[5] For an ATP-competitive inhibitor, this increased competition can lead to a rightward shift in the IC50 value in cells.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound Stability and Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells into inactive forms.[4]

  • Off-Target Engagement: The observed cellular phenotype might be the result of the compound engaging a different, more potent off-target kinase that is not present in the initial biochemical assay.[6]

Q2: My furo[3,2-b]pyridine inhibitor is supposed to be highly selective for its target kinase, but I'm observing unexpected cellular toxicity. What could be the cause?

A2: While the furo[3,2-b]pyridine scaffold can yield highly selective inhibitors, unexpected toxicity often points to off-target effects.[7] The toxicity may arise from the inhibition of one or more kinases that are essential for cell viability.[2] It is crucial to perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the concentration range where toxicity occurs and compare it to the concentration required for on-target inhibition.[4]

Q3: I'm seeing a paradoxical activation of a signaling pathway that should be inhibited. How is this possible?

A3: Paradoxical pathway activation is a known phenomenon with kinase inhibitors and can be mechanistically complex.[6][8] Potential causes include:

  • Inhibition of a Negative Feedback Loop: The intended target kinase may normally phosphorylate and activate a phosphatase or another inhibitory protein that dampens the signaling pathway. Inhibiting the kinase would then prevent this negative feedback, leading to a net increase in pathway activity.[9]

  • Off-Target Inhibition of a Suppressor Kinase: The inhibitor might be acting on an off-target kinase that normally suppresses the pathway .

  • Retroactivity: In some signaling cascades, a downstream perturbation can lead to a response in an upstream component without a direct feedback loop, a phenomenon known as retroactivity.[10]

Q4: How can I begin to predict potential off-targets for my specific furo[3,2-b]pyridine derivative?

A4: Predicting off-targets can be approached computationally before extensive experimental validation:

  • Sequence and Structural Similarity Analysis: Compare the amino acid sequence and the crystal structure of your target kinase's ATP-binding site with other kinases. High similarity suggests a higher likelihood of off-target binding.[2]

  • Molecular Docking and Virtual Screening: In silico docking of your inhibitor into the crystal structures of a broad panel of kinases can help identify potential binding partners.[2]

Troubleshooting Guides

This section provides structured workflows and detailed protocols to systematically investigate and address off-target effects.

Guide 1: Investigating Unexpected Cellular Phenotypes

If your furo[3,2-b]pyridine inhibitor produces a cellular phenotype that is inconsistent with the known function of its primary target, follow this troubleshooting workflow.[9]

G A Unexpected Phenotype Observed B Step 1: Validate Primary Target Engagement in Cells (e.g., Western blot for p-target, NanoBRET™) A->B C Is the primary target inhibited at the effective concentration? B->C D YES C->D YES E NO C->E NO F Step 2: Perform Kinome-Wide Selectivity Profiling (e.g., in vitro kinase panel screen) D->F M Troubleshoot cellular assay: - Check compound permeability & stability - Optimize inhibitor concentration & incubation time E->M G Step 3: Validate Key Off-Targets in Cells (e.g., siRNA/CRISPR knockdown, orthogonal inhibitors) F->G H Does knockdown of the off-target or a selective inhibitor for the off-target phenocopy the initial observation? G->H I YES H->I YES J NO H->J NO K Phenotype is likely driven by the identified off-target. I->K L Re-evaluate the role of the primary target in the observed phenotype. Consider alternative signaling pathways. J->L

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Protocol 1.1: Western Blotting for Target Engagement

This protocol verifies if the inhibitor is engaging and inhibiting the primary target in your cellular model.

  • Cell Treatment: Seed your cells of interest and allow them to adhere. Treat the cells with a dose-range of your furo[3,2-b]pyridine inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

  • Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of your target kinase. Subsequently, strip the membrane and re-probe with an antibody for the total protein of the target to ensure equal loading.[11]

  • Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.[11]

Protocol 1.2: Kinome-Wide Selectivity Profiling

This is the gold standard for identifying potential off-target interactions across the human kinome.[2]

  • Compound Submission: Submit your furo[3,2-b]pyridine inhibitor to a commercial vendor that offers kinase profiling services (e.g., Reaction Biology, Eurofins).

  • Assay Format: These services typically perform radiometric assays (e.g., [³³P]-ATP filter binding) or binding assays to screen your inhibitor against a large panel of recombinant kinases (often >400).[12][13]

  • Data Analysis: The results are usually provided as percent inhibition at a given concentration or as IC50/Kd values for a subset of kinases. Analyze this data to identify kinases that are inhibited with a potency similar to or greater than your primary target.

Table 1: Example Kinase Profiling Data Summary

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Primary Target (CLK1) 98% 15 Expected on-target activity
Off-Target 1 (DYRK1A)92%50Structurally related kinase, a common off-target for CLK inhibitors.[14]
Off-Target 2 (GSK3β)75%250Potential for pathway modulation.
Off-Target 3 (SRC)15%>10,000Not a significant off-target.
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes

G cluster_0 Genetic Approach cluster_1 Pharmacological Approach A Knockdown/out primary target (siRNA/CRISPR) E Does the intervention phenocopy the effect of the furo[3,2-b]pyridine inhibitor? A->E B Knockdown/out off-target (siRNA/CRISPR) B->E C Use a structurally distinct inhibitor for the primary target C->E D Use a selective inhibitor for the off-target D->E F On-Target Effect Confirmed E->F YES, from A or C G Off-Target Effect Confirmed E->G YES, from B or D

Caption: Orthogonal approaches to validate the source of a phenotype.

Protocol 2.1: Target Validation with siRNA

This genetic approach helps to confirm that the observed phenotype is a direct result of modulating your intended target.[15]

  • siRNA Transfection: Transfect your cells with an siRNA duplex specifically targeting your primary kinase of interest. Use a non-targeting control siRNA as a negative control.

  • Target Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells and perform a Western blot or qPCR to confirm the efficient knockdown of the target protein.

  • Phenotypic Assay: In a parallel set of transfected cells, perform the same cellular assay where you initially observed the phenotype with your furo[3,2-b]pyridine inhibitor.

  • Analysis: If the phenotype observed with your inhibitor is recapitulated by the specific knockdown of the target protein, it provides strong evidence for an on-target effect.[4]

Concluding Remarks

The furo[3,2-b]pyridine scaffold is a valuable starting point for the development of novel kinase inhibitors.[16][17] However, rigorous and systematic validation is essential to ensure that the observed biological effects are correctly attributed to the intended target. By employing a combination of target engagement assays, comprehensive selectivity profiling, and orthogonal validation strategies, researchers can confidently delineate on-target from off-target effects. This diligence is paramount for the successful progression of drug discovery projects and for the generation of reliable scientific knowledge.

References

Technical Support Center: Interpreting Unexpected Results from In Vitro Screening of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 7-Chloro-2-methyl-furo[3,2-b]pyridine in in vitro screening. This resource, developed by Senior Application Scientists, is designed to help you navigate and interpret unexpected experimental outcomes. The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for producing potent inhibitors of various biological targets, including kinases and signaling pathways critical to oncology.[1][2] However, like any small molecule, its behavior in vitro can be complex. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and ensure the integrity of your results.

Section 1: Foundational Troubleshooting - First-Pass Checklist

Before delving into complex biological explanations, it is crucial to rule out common technical errors. High variability or unexpected null results often stem from foundational issues.[3][4]

Q1: My results are inconsistent or show no activity at all. What are the first things I should check?

A1: When faced with inconsistent or null results, a systematic review of your experimental setup is the first line of defense. Trivial errors can lead to significant data misinterpretation.

Initial Verification Steps:

  • Compound Integrity and Handling:

    • Purity and Identity: Confirm the purity and identity of your this compound batch via LC-MS or NMR. Impurities can inhibit or confound your assay.

    • Stock Solution: Was the stock solution prepared correctly? Recalculate the dilution series. Small pipetting errors during serial dilutions can cause significant concentration inaccuracies.[5]

    • Storage and Stability: Ensure the compound has been stored under the recommended conditions (typically -20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles, which can degrade the compound. Prepare fresh dilutions for each experiment from a recent stock.[3]

  • Assay Components and Reagents:

    • Reagent Quality: Check the expiration dates and storage conditions of all reagents, including enzymes, substrates, antibodies, and buffers.[3]

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO). The final concentration of the solvent must be consistent across all wells and confirmed to be non-toxic to your cells or non-interfering with your assay components.[4]

    • Positive and Negative Controls: Are your assay controls behaving as expected? If the positive control is weak or the negative control shows a high signal, the issue likely lies with the assay system itself, not the test compound.

  • Cell-Based Assay Considerations:

    • Cell Health: Use cells that are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can respond unpredictably.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Contamination: Routinely test for mycoplasma contamination, which is known to alter cellular metabolism and signaling, profoundly affecting assay results.[4]

Section 2: Troubleshooting Specific Unexpected Outcomes

Once foundational checks are complete, you can investigate more complex causes for unexpected data.

Q2: I expected potent activity, but the compound is completely inactive. Why?

A2: This is a common and often frustrating result. Assuming the foundational checks from Q1 are clear, the next step is to investigate issues related to compound bioavailability and the biological context of the assay.

Core Issue: Compound Solubility

Poor aqueous solubility is a primary reason for a compound appearing inactive.[6] If this compound precipitates in the assay medium, its effective concentration is much lower than the nominal concentration, leading to an artificially high (or absent) IC50 value.[7][8]

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the wells of your assay plate under a microscope. Look for signs of compound precipitation (crystals or amorphous particles).

  • Kinetic Solubility Assay: Perform a nephelometry or turbidimetric assay to determine the kinetic solubility of your compound in the specific assay buffer you are using.[9][10] A solubility of less than your highest tested concentration is a major red flag.

  • Modify Assay Conditions: If solubility is an issue, consider adding a small, pre-validated percentage of a solubilizing agent like BSA or a non-ionic detergent (e.g., Tween-20) to your buffer, ensuring it doesn't interfere with the assay.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol provides a rapid assessment of compound precipitation in your specific assay buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Fill a 96-well clear-bottom plate with your final assay buffer.

  • Compound Addition:

    • Add the DMSO stock solution to the first well to achieve the highest desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent (e.g., 1%). Mix thoroughly.

    • Perform a serial dilution across the plate.

  • Incubation:

    • Incubate the plate at the same temperature as your primary assay for a relevant period (e.g., 1-2 hours).

  • Measurement:

    • Read the plate on a nephelometer, which measures light scattering. A sharp increase in the signal indicates the concentration at which the compound has precipitated.

Core Issue: Biological Mismatch

The compound may be active, but not in the specific biological system you are testing.

  • Target Expression: Does your cell line express the intended target at sufficient levels? Verify target expression via qPCR or Western Blot.

  • Pathway Dependence: Is the survival or signaling of your chosen cell line actually dependent on the target you are inhibiting? The cell line may have redundant signaling pathways that compensate for the inhibition.[5] For example, if you are targeting a specific kinase, the cell line might not rely on that kinase for proliferation.

Q3: The dose-response curve is unusual (non-sigmoidal). What does this mean?

A3: A standard dose-response curve is sigmoidal. Deviations from this shape are information-rich and point to complex biological or chemical phenomena.[11][12]

Curve Shape Potential Interpretation Recommended Action
U-Shaped / Hormetic The compound may have opposing effects at different concentrations. Low doses might stimulate a pathway, while high doses are inhibitory. This can also be an artifact of off-target effects at higher concentrations.[11]Widen the concentration range tested. Investigate potential off-target activities through profiling.
Bell-Shaped Often seen in assays with complex biological readouts. Could indicate compound aggregation at high concentrations, cytotoxicity masking the specific effect, or activation of a negative feedback loop.Perform a cytotoxicity counter-screen in parallel. Check for aggregation using Dynamic Light Scattering (DLS).
Shallow / Flat The compound may have low potency or is not reaching full efficacy within the tested range. It could also indicate weak binding or non-specific interactions.Extend the concentration range. If the curve remains shallow, the compound may not be a potent modulator of the target.
Ambiguous / No Plateau The data do not define the top or bottom of the curve. This often happens when the concentration range is too narrow or misplaced.[13]Re-run the assay with a much wider range of concentrations (e.g., from 1 nM to 100 µM) to define the plateaus.
Q4: My compound is a potent "hit" in the primary screen, but I suspect it's a false positive. How can I confirm this?

A4: This is a critical step in hit validation. Many compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as hits through non-specific mechanisms.[14][15] Furo-pyridine scaffolds are generally not flagged as common PAINS, but the specific substitutions on your molecule could introduce liabilities.

Mechanisms of Assay Interference:

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and denature proteins non-specifically.[16]

  • Redox Activity: Compounds that are redox-active can interfere with assays that use redox-sensitive readouts (e.g., those relying on luciferase or NADH/NADPH).[16]

  • Chemical Reactivity: Some compounds contain electrophilic groups that can covalently modify proteins, leading to non-specific inhibition.[17]

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.[16]

G

Troubleshooting and Validation Strategy:

  • Run an Orthogonal Assay: This is the most critical step.[18][19] An orthogonal assay confirms the primary result using a different technology or biological principle.

    • Example: If your primary screen was a cell-based reporter assay, an orthogonal assay could be a direct biochemical assay using the purified target protein. If the primary screen was biochemical, the orthogonal assay should be cell-based to confirm cell permeability and activity in a biological context.[20]

  • Detergent Test for Aggregation: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced, it is likely acting via aggregation.

  • Dose-Response Curve Shift: True inhibitors will typically show a rightward shift in their IC50 curve as the substrate concentration increases. Non-specific inhibitors often do not.

  • Cytotoxicity Counter-Screen: Always run a standard cytotoxicity assay to determine if the observed activity is simply due to cell death.[18]

Protocol: General Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol measures ATP levels as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Analysis: A dose-dependent decrease in luminescence indicates cytotoxicity. Compare the cytotoxic concentration (CC50) to the inhibitory concentration (IC50) from your primary assay to determine a therapeutic window.

G

References

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions for Furo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furo[3,2-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira cross-coupling reaction. Here, we will address common challenges, with a specific focus on minimizing the formation of undesired homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira reaction and why is it used for furo[3,2-b]pyridine synthesis?

The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4] This reaction is particularly useful for the synthesis of furo[3,2-b]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry. A common strategy involves a Sonogashira coupling between a dihalogenated pyridine and a terminal alkyne, followed by an intramolecular cyclization to form the fused furan ring.[5]

Q2: What is homocoupling in the context of the Sonogashira reaction?

Homocoupling, also known as Glaser coupling or Hay coupling, is a common side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne (dimer).[1][6][7][8] This undesired reaction consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.[9]

Q3: What are the primary causes of alkyne homocoupling?

The primary cause of homocoupling is the presence of oxygen in the reaction mixture, especially when a copper co-catalyst is used.[6][7][9] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[8][10] High concentrations of the copper(I) co-catalyst can also favor the homocoupling pathway.[6]

Q4: How can I minimize or even prevent homocoupling?

Several strategies can be employed to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[6][9][11] This involves using degassed solvents and reagents.

  • Copper-Free Conditions: Utilizing a copper-free Sonogashira protocol is a highly effective way to eliminate the Glaser coupling side reaction.[1][6][11][12]

  • Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[11]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[11][13][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: My primary product is the homocoupled alkyne dimer.

This is a classic sign of oxidative conditions or an excess of active copper catalyst.

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: Ensure your reaction setup is completely free of oxygen. Use Schlenk techniques or a glovebox. Degas all solvents and liquid reagents by bubbling with an inert gas or by using freeze-pump-thaw cycles.

    • Reduce Copper Catalyst Loading: While catalytic amounts of copper(I) are often necessary, an excess can promote dimerization.[6] Try reducing the amount of CuI to 1-2 mol%.

    • Switch to a Copper-Free Protocol: This is the most direct way to avoid Glaser coupling.[1][6] These methods often employ specific ligands to facilitate the reaction without a copper co-catalyst.[6]

    • Slow Alkyne Addition: Use a syringe pump to add the alkyne to the reaction mixture over several hours. This maintains a low concentration of the alkyne, favoring the cross-coupling pathway.[11][13][14]

Issue 2: The reaction is sluggish, and I still observe some homocoupling.

Low reactivity of the aryl halide can lead to a situation where the homocoupling of the more reactive alkyne becomes competitive.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For less reactive aryl halides (e.g., bromides or chlorides), gentle heating may be required to promote the oxidative addition step.[15][16] However, monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.[6]

    • Optimize the Catalyst System: For challenging substrates, consider using more active palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can enhance the efficiency of the oxidative addition step.[10][15]

    • Choice of Halide: The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > OTf >> Cl.[15] If possible, using a more reactive aryl iodide will significantly increase the reaction rate.[15]

Issue 3: I am using a copper-free protocol but still see some dimer formation.

While less common, homocoupling can still occur under copper-free conditions, potentially due to palladium-mediated pathways or trace copper contamination.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[11] It may be necessary to screen different ligands to find the optimal one for your specific substrates.

    • Base and Solvent Optimization: The base and solvent system can influence the competition between cross-coupling and homocoupling.[11] The strength and steric properties of the base, as well as the polarity and coordinating ability of the solvent, can impact the reaction outcome. Consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents.

    • Ensure Purity of Reagents: Verify the purity of your palladium catalyst and other reagents to ensure they are not contaminated with copper salts.[10]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol is a general guideline for the coupling of a halo-pyridine with a terminal alkyne.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add anhydrous, degassed THF as the solvent, followed by anhydrous, degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe over a period of 1-2 hours.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to minimize Glaser coupling.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the halo-pyridine (1.0 eq), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%) to a Schlenk tube.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Reaction Execution: Seal the tube and stir the reaction at the optimized temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Data Presentation

Table 1: Effect of Reaction Conditions on Homocoupling in a Model Sonogashira Reaction

ParameterCondition ADimer Formation (%)Condition BDimer Formation (%)Reference
Atmosphere Air>20%Inert (Argon)<2%[7]
Co-catalyst CuI (10 mol%)~15%None<1%[1][6]
Alkyne Addition All at once~10%Slow addition (2h)<3%[11]

Visualizations

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Cu-C≡CR² Pd_alkyne R¹-Pd(II)L₂-C≡CR² TM->Pd_alkyne CuI Cu(I) TM->CuI Regenerates Cu(I) RE Reductive Elimination Pd_alkyne->RE RE->Pd0 Product R¹-C≡CR² RE->Product Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide R²C≡CH, Base Alkyne R²C≡CH Oxidation Oxidation (O₂) Cu_acetylide->Oxidation Dimer R²C≡C-C≡CR² Oxidation->Dimer

Caption: Competing pathways in Sonogashira reactions.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction run under inert atmosphere? start->q1 a1_no Implement rigorous degassing and inert atmosphere techniques. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_no->q2 a2_yes Reduce CuI loading or switch to a copper-free protocol. q2->a2_yes Yes q3 Is the alkyne added all at once? q2->q3 No a2_yes->q3 a3_yes Implement slow addition of the alkyne via syringe pump. q3->a3_yes Yes end Homocoupling Minimized q3->end No a3_yes->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Strategies to Enhance the Cell Permeability of 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic solutions for enhancing the cellular permeability of the novel heterocyclic compound, 7-Chloro-2-methyl-furo[3,2-b]pyridine. Our goal is to equip you with the scientific rationale and practical methodologies needed to overcome permeability challenges in your experiments.

Section 1: Foundational Understanding & Initial Troubleshooting

Question: My initial screens show low cell permeability for this compound. What are the likely underlying reasons?

Answer: Low cell permeability for a compound like this compound, a heterocyclic small molecule, often stems from a combination of its physicochemical properties. While specific experimental data for this exact molecule is limited, we can infer potential challenges based on its structural class, the furo[3,2-b]pyridine scaffold, which has been identified as a privileged core for kinase inhibitors and Hedgehog pathway modulators.[1][2]

Initial Assessment Workflow

Caption: Initial workflow for diagnosing low cell permeability.

Key factors to investigate include:

  • Physicochemical Properties : The parent furo[3,2-b]pyridine scaffold has a calculated logP of approximately 1.3.[3] While the chloro- and methyl- substitutions on your specific compound will alter this, the molecule may possess a balance of polarity and lipophilicity that is not optimal for passive diffusion across the lipid bilayer of the cell membrane. A study on substituted pyridines showed that permeability can vary almost 20-fold based on the substituent.[4]

  • Aqueous Solubility : Poor solubility is a primary barrier to effective permeability. If the compound precipitates in your assay buffer, its effective concentration at the cell surface is reduced, leading to an artificially low apparent permeability. Lipid-based formulations are a promising approach to enhance the delivery of poorly water-soluble drugs.[5]

  • Efflux Transporter Activity : Cells used in permeability assays, such as Caco-2, express efflux pumps like P-glycoprotein (P-gp).[6][] These pumps actively transport substrates out of the cell, reducing intracellular accumulation and apparent permeability. If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), efflux is likely occurring.[8]

Troubleshooting Steps:

  • Verify Solubility: First, confirm the solubility of your compound in the assay buffer. Use microscopy to check for precipitation at the concentrations tested.

  • Assess Efflux: Run a bidirectional Caco-2 assay to determine the efflux ratio.[6] If the ratio is high (>2), co-incubate with a known P-gp inhibitor like verapamil to see if A-B permeability increases.[8]

  • Use Permeability Enhancers: As a diagnostic tool, a brief pre-treatment of cells with a low concentration of a mild detergent or a water-miscible solvent like DMSO can temporarily increase membrane permeability.[9] This can help determine if passive diffusion is the primary limiting factor.

Section 2: Strategic Solutions - Prodrug Approach

Question: How can I design a prodrug of this compound to improve its permeability?

Answer: A prodrug strategy involves chemically modifying the parent molecule into an inactive form that has improved permeability.[10][11][12] Once inside the cell, intracellular enzymes cleave the modifying group, releasing the active parent drug. This is a highly effective approach, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs.[10]

The most common strategy for enhancing permeability is to mask polar functional groups, particularly hydrogen bond donors, with lipophilic moieties.[13][14] This transiently increases the molecule's lipophilicity, facilitating its passage across the cell membrane.

Prodrug Design & Activation Mechanism

Caption: Mechanism of a lipophilic prodrug strategy.

Hypothetical Prodrug Strategy:

Assuming your parent molecule has a site amenable to modification (e.g., a hydroxyl or amino group introduced through further substitution), you could implement an ester-based prodrug approach.

PropertyParent Compound (Hypothetical)Ester Prodrug (Hypothetical)Rationale
Structure R-OHR-O-C(=O)CH₃The polar hydroxyl group (-OH) is masked by a lipophilic acetyl ester.
Hydrogen Bond Donors 10Reduces the energy penalty for desolvation before entering the lipid membrane.[13]
Calculated logP LowerHigherIncreased lipophilicity enhances passive diffusion across the cell membrane.[14]
Permeability LowHigh (Target) The primary goal of the modification.
Activity ActiveInactiveThe prodrug is inactive until cleaved.

Experimental Protocol: Synthesis of an Acetyl Ester Prodrug

(This is a generalized protocol. Reaction conditions must be optimized for the specific substrate.)

  • Dissolution: Dissolve the parent compound (containing a hydroxyl group) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath. Add acetyl chloride or acetic anhydride dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Characterization: Confirm the structure and purity of the final prodrug product using NMR spectroscopy and mass spectrometry.

Section 3: Strategic Solutions - Advanced Formulation Approaches

Question: My project timeline doesn't allow for medicinal chemistry. What formulation strategies can I use to enhance permeability?

Answer: When modifying the compound itself isn't feasible, advanced formulation strategies can significantly improve apparent permeability and bioavailability by enhancing solubility and altering drug transport pathways.[5][15]

1. Lipid-Based Formulations:

Lipid-based drug delivery systems (LBDDS) are an excellent choice for poorly water-soluble compounds.[16] They work by pre-dissolving the drug in a lipid/surfactant mixture, which can form micelles or emulsions in the aqueous environment of the gut or cell culture media.[17] This bypasses the dissolution step, which is often the rate-limiting factor for absorption.[16]

  • Types of LBDDS : These range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[5] Marketed drugs like cyclosporine (Neoral) and ritonavir (Norvir) successfully use these systems.[18]

  • Mechanism : LBDDS can enhance permeability by presenting the drug in a solubilized state and by interacting with the cell membrane, potentially opening tight junctions or inhibiting efflux pumps.[19]

LBDDS ComponentFunctionExample Excipients
Oil (Lipid) Solubilizes the drug.Medium-chain triglycerides (e.g., Captex® 355), long-chain triglycerides (e.g., sesame oil).
Surfactant Promotes emulsification upon contact with aqueous media.Polysorbates (e.g., Tween® 80), polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL).[17]
Co-solvent Increases the solvent capacity of the formulation.Ethanol, Propylene Glycol, PEG 400.

2. Nanoparticle-Based Drug Delivery:

Encapsulating your compound in nanoparticles can dramatically improve its bioavailability by enhancing solubility, protecting it from degradation, and enabling transport across cellular barriers.[20][21][22]

  • Solid Lipid Nanoparticles (SLNs) : These are composed of solid lipids and offer high drug-loading capacity and good biocompatibility.[] Their adhesion to the gut wall can be beneficial for absorption.[15]

  • Polymeric Nanoparticles : Natural or synthetic polymers can be used to create a matrix where the drug is either encapsulated or covalently bound.[20][22] Albumin-based nanoparticles are a successful example (e.g., Abraxane).[22]

Nanoparticle Delivery Workflow

Caption: General workflow for nanoparticle-based drug delivery.

Section 4: Essential Experimental Protocols

Question: What is the best way to screen my compounds for permeability, and can you provide a protocol?

Answer: A tiered approach is most efficient. Start with a high-throughput, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. Then, confirm promising candidates in a more complex, cell-based model like the Caco-2 assay, which also accounts for active transport and efflux.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method for predicting passive diffusion.[24] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[25]

Materials:

  • 96-well Donor and Acceptor plates (e.g., Millipore MultiScreen)

  • Lipid Solution: 1% lecithin in dodecane is a common choice.[26]

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 5% DMSO.[27]

  • Test Compound Stock: 10 mM in DMSO.

  • Plate reader for quantification (UV-Vis or LC-MS).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of Assay Buffer to each well of the 96-well acceptor plate.

  • Prepare Donor Plate Membrane: Gently dispense 5 µL of the lipid solution onto the membrane of each well in the donor plate.[26] Allow it to impregnate the membrane for 5 minutes.

  • Prepare Test Compounds: Prepare the final 10 µM dilution of your test compound by adding the appropriate amount of 10 mM stock to the Assay Buffer.[26][27] Include high (e.g., propranolol) and low (e.g., atenolol) permeability controls.

  • Start Assay: Add 150 µL of the test compound solution to the donor plate wells.[26] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[28]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.[28]

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting in vivo oral absorption.[29] It uses a monolayer of differentiated Caco-2 cells that mimic the human intestinal epithelium, complete with tight junctions and active transporters.[][30]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer Yellow solution (for monolayer integrity testing)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for ~21 days to allow them to differentiate and form a confluent monolayer.[][29]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the validated range for your lab. This confirms the presence of tight junctions.

  • Assay Preparation: Gently wash the cell monolayers with pre-warmed HBSS.

  • Permeability Measurement (A -> B):

    • Add the test compound (e.g., at 10 µM in HBSS, pH 6.5 or 7.4) to the apical (donor) side.[6]

    • Add fresh HBSS (pH 7.4) to the basolateral (acceptor) side.[6]

  • Permeability Measurement (B -> A):

    • Add the test compound to the basolateral (donor) side.

    • Add fresh buffer to the apical (acceptor) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

  • Sample Collection & Integrity Post-Check: At the end of the incubation, take samples from both donor and acceptor compartments for analysis by LC-MS/MS. Perform a Lucifer Yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Calculation: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess the involvement of active efflux.

References

Validation & Comparative

Comparing the efficacy of 7-Chloro-2-methyl-furo[3,2-b]pyridine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Furo[3,2-b]pyridine Derivatives and Other Kinase Inhibitors for Researchers and Drug Development Professionals

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible biological outcomes. This guide is crafted for our peers in the research and drug development community who are at the forefront of kinase inhibitor discovery. The topic of focus is the furo[3,2-b]pyridine scaffold, a promising framework in the design of novel kinase inhibitors. While specific data on 7-Chloro-2-methyl-furo[3,2-b]pyridine is not extensively available in public literature, the broader class of furo[3,2-b]pyridine derivatives has shown significant potential, particularly as potent and selective modulators of key oncogenic kinases.[1][2][3] This guide will provide a comparative analysis of this scaffold against other established kinase inhibitors, supported by experimental data and detailed methodologies.

The Furo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The furo[3,2-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its rigid, planar structure and unique electronic properties that allow for favorable interactions with the ATP-binding pocket of various kinases.[3] Research has identified derivatives of this scaffold as potent inhibitors of several key kinase families implicated in cancer and other diseases. These include:

  • Cdc-like kinases (CLKs): These serine/threonine kinases are crucial regulators of pre-mRNA splicing, a process often dysregulated in cancer.[1][3]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, and survival.

  • Bruton's tyrosine kinase (Btk): A non-receptor tyrosine kinase essential for B-cell development and activation, making it a key target in B-cell malignancies.

  • Homeodomain-Interacting Protein Kinases (HIPKs): Involved in transcriptional regulation and apoptosis, with links to various cancers.[3]

This guide will focus primarily on the comparative efficacy of furo[3,2-b]pyridine derivatives against Cdc-like kinases (CLKs), as this is where the most robust public data is available.

Comparative Efficacy Against Cdc-like Kinases (CLKs)

The dysregulation of CLKs contributes to aberrant alternative splicing, a hallmark of many cancers that allows for the production of pro-oncogenic protein variants.[4] Therefore, potent and selective CLK inhibitors are of significant therapeutic interest.

Furo[3,2-b]pyridine Derivatives vs. Other CLK Inhibitors: A Data-Driven Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative furo[3,2-b]pyridine derivative, MU1210, in comparison to other known CLK inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 (Furo[3,2-b]pyridine derivative)CLK18[1]
CLK220[1]
CLK412[1]
TG-003 CLK1, CLK420, 15
KH-CB19 CLK1, CLK2, CLK41.5, 2.5, 1.6

Note: Data for comparator inhibitors is sourced from publicly available databases and literature. Direct comparison of absolute values should be done with caution as experimental conditions may vary.

Understanding the CLK Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is crucial to understand the role of CLKs in the cell. The following diagram illustrates the canonical CLK signaling pathway and its role in mRNA splicing.

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLKs CLK1/2/4 SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation SR_proteins_p SR Proteins-P (active) Spliceosome Spliceosome Assembly SR_proteins_p->Spliceosome Recruitment pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Protein Protein Synthesis mRNA->Protein mRNA->Protein Inhibitor_Comparison_Workflow Start Select Furo[3,2-b]pyridine Derivative and Comparators Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cellular_Assay Cellular Splicing Reporter Assay (Determine EC50) Start->Cellular_Assay Western_Blot Western Blot Analysis (Confirm Target Engagement) Start->Western_Blot Selectivity_Profiling Kinase Selectivity Profiling (Assess Off-Target Effects) Kinase_Assay->Selectivity_Profiling Data_Analysis Comparative Data Analysis Cellular_Assay->Data_Analysis Western_Blot->Data_Analysis Selectivity_Profiling->Data_Analysis Conclusion Draw Conclusions on Relative Efficacy and Selectivity Data_Analysis->Conclusion

References

A Comparative Guide to the In Vitro Cytotoxicity of Novel Furo[3,2-b]pyridine Scaffolds and Standard-of-Care Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of novel chemical entities, using 7-Chloro-2-methyl-furo[3,2-b]pyridine as a representative candidate from a promising class of heterocyclic compounds. We will objectively compare its theoretical cytotoxic profile against established standard-of-care chemotherapy agents used in the treatment of prevalent cancers such as breast, lung, and colon cancer. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven experimental protocols and the scientific rationale behind their application.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, driven by the urgent need for more effective and less toxic treatments. While standard-of-care chemotherapy remains a cornerstone of treatment for many cancers, challenges such as drug resistance and off-target toxicity limit clinical success[1]. This necessitates the exploration of novel chemical scaffolds that may offer improved potency and selectivity.

The furo[3,2-b]pyridine core is one such privileged scaffold, identified as a versatile starting point for the development of potent and selective kinase inhibitors and modulators of critical signaling pathways like the Hedgehog pathway[2]. Compounds featuring this framework have demonstrated promising pharmacological properties, including anticancer activities[3]. This guide focuses on a specific derivative, this compound, to illustrate the rigorous process of in vitro cytotoxic evaluation against clinically relevant chemotherapeutics.

Compound Profiles: Mechanisms and Clinical Context

A thorough comparison requires understanding the candidates. The following sections detail the investigational compound and the established drugs used as benchmarks.

Investigational Compound: this compound
  • Structure and Class: this compound belongs to the furo[3,2-b]pyridine family of heterocyclic compounds. Its chemical formula is C₈H₆ClNO[4]. The core scaffold is recognized for its role in developing inhibitors of cdc-like kinases (CLKs)[2].

  • Hypothesized Mechanism of Action: While the precise mechanism for this specific derivative is yet to be fully elucidated, related furo[2,3-d]pyrimidine-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells[5]. It is hypothesized that this compound may exert its cytotoxic effects through the inhibition of key cellular kinases or by modulating pathways essential for cancer cell survival.

Standard-of-Care Chemotherapy Agents

The choice of comparator drugs is dictated by their established use in treating specific, high-prevalence cancers.

  • Doxorubicin (for Breast Cancer): An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cell death. It is a key component in adjuvant chemotherapy for early-stage breast cancer[6].

  • Cisplatin (for Lung Cancer): A platinum-based compound that forms covalent cross-links with DNA, disrupting DNA replication and transcription and triggering apoptosis. It is frequently used in combination regimens for non-small cell lung cancer (NSCLC)[7][8].

  • 5-Fluorouracil (5-FU) & Oxaliplatin (for Colon Cancer):

    • 5-FU is a pyrimidine analog that inhibits thymidylate synthase, disrupting the synthesis of thymidine, a necessary precursor for DNA replication[9].

    • Oxaliplatin is a third-generation platinum compound that, like cisplatin, forms DNA adducts that inhibit DNA replication and transcription.

    • The combination, often in a regimen known as FOLFOX (5-FU, leucovorin, oxaliplatin), is a standard adjuvant treatment for stage III colon cancer[10][11].

Comparative Analysis of In Vitro Cytotoxicity

The primary metric for quantifying cytotoxicity in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (such as cell proliferation) by 50%[12][13]. A lower IC50 value indicates greater potency.

Quantitative Cytotoxicity Data (IC50)

The following table presents a hypothetical yet plausible comparison of IC50 values for this compound against standard agents across relevant human cancer cell lines. This data serves to illustrate the framework for comparison.

CompoundTarget CancerCell LineIC50 (µM) - Hypothetical/Reported
This compound Breast CancerMCF-7 1.5 (Hypothetical)
DoxorubicinBreast CancerMCF-7 3.30 ± 0.18[5]
This compound Lung CancerA549 2.8 (Hypothetical)
CisplatinLung CancerA549 Comparable values often in the low micromolar range[14]
This compound Colon CancerHCT116 3.5 (Hypothetical)
5-Fluorouracil / OxaliplatinColon CancerHCT116 Varies based on specific drug and exposure time

Note: IC50 values for this compound are illustrative. The value for Doxorubicin is sourced from a study on a resistant MCF-7 cell line[5]. Actual experimental values must be determined empirically following the protocol outlined below.

Interpreting the Data

Based on the hypothetical data, this compound demonstrates potent cytotoxic activity against the MCF-7 breast cancer cell line, with a hypothetical IC50 value lower than that reported for the standard drug Doxorubicin in a resistant context. This would mark it as a promising candidate for further investigation in breast cancer models. Its theoretical potency against lung and colon cancer cell lines, while presented as slightly lower, would still warrant further preclinical evaluation.

Experimental Methodologies: A Self-Validating Protocol

The trustworthiness of any cytotoxicity data hinges on a robust and reproducible experimental protocol. We present a detailed methodology for the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][15]

Principle of the MTT Assay

The assay's core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells[15][16]. The quantity of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Detailed Step-by-Step Protocol for MTT Assay

A. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and protected from light[16][17].

  • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol[17].

  • 96-well flat-bottom sterile culture plates

  • Test compounds (this compound and standards) dissolved in an appropriate solvent (e.g., DMSO).

B. Experimental Workflow:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control[18].

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and standard drugs in complete culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[18].

    • Incubate the plate for an additional 3-4 hours at 37°C[19]. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well[15][17].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[16][17].

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate spectrophotometer.

    • The absorbance should be read at a wavelength between 570 and 590 nm[16][18]. A reference wavelength of 620-630 nm can be used to subtract background absorbance[16].

Data Analysis and IC50 Determination
  • Calculate Percent Viability:

    • First, subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

    • The percent viability for each concentration is calculated relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[20]

    • The IC50 is the concentration of the drug that corresponds to 50% cell viability on this curve[21]. This can be calculated using software such as GraphPad Prism or dedicated online calculators.

Visualized Workflows and Pathways

Visual diagrams are essential for clarifying complex experimental processes and biological mechanisms.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay MTT Assay Phase cluster_analysis Data Analysis Phase cell_culture 1. Culture Cells (e.g., MCF-7, A549) plate_cells 2. Seed Cells in 96-Well Plate cell_culture->plate_cells incubate_24h 3. Incubate 24h (Allow Attachment) plate_cells->incubate_24h prep_drugs 4. Prepare Serial Dilutions of Test Compounds treat_cells 5. Treat Cells (Vehicle, Drugs) incubate_24h->treat_cells prep_drugs->treat_cells incubate_48h 6. Incubate 48h (Drug Exposure) treat_cells->incubate_48h add_mtt 7. Add MTT Reagent to Each Well incubate_48h->add_mtt incubate_4h 8. Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize 9. Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_abs 10. Read Absorbance (570 nm) solubilize->read_abs calc_viability 11. Calculate % Viability vs. Control read_abs->calc_viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Agent (e.g., Furo[3,2-b]pyridine) death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Activates mito Mitochondrial Stress compound->mito Induces caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activates cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

References

Comparative analysis of the pharmacokinetic properties of furo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, particularly in oncology.[1] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, finding applications as inhibitors of cdc-like kinases (CLKs), homeodomain-interacting protein kinases (HIPKs), and as modulators of the Hedgehog signaling pathway.[1][2][3]

While much of the published research focuses on the synthesis and in vitro biological activity (i.e., target inhibition), a thorough understanding of the pharmacokinetic properties of these derivatives is paramount for their successful translation into clinically effective therapeutic agents. This guide provides a comparative framework for analyzing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of furo[3,2-b]pyridine derivatives, supported by established experimental methodologies and an exploration of anticipated structure-pharmacokinetic relationships.

The Pivotal Role of Pharmacokinetics in Drug Candidacy

A compound's journey from a potent inhibitor in a test tube to a successful drug is dictated by its pharmacokinetic profile. For furo[3,2-b]pyridine derivatives, understanding how structural modifications affect properties like oral bioavailability, metabolic stability, and plasma half-life is a critical step in the drug discovery process. A molecule with excellent target affinity but poor absorption or rapid clearance will likely fail to achieve the necessary therapeutic concentrations in vivo. Therefore, a multiparameter optimization approach that balances potency with favorable pharmacokinetic characteristics is essential.

Comparative Analysis of Pharmacokinetic Properties: A Framework

While a comprehensive, publicly available dataset comparing the pharmacokinetic profiles of a wide array of furo[3,2-b]pyridine derivatives is limited, we can establish a framework for such an analysis. The following table illustrates the key pharmacokinetic parameters that researchers should evaluate and compare when developing a series of these compounds. The data presented here is illustrative, designed to showcase how substitutions on the furo[3,2-b]pyridine core can influence the overall ADME profile.

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)R³ Substituent (Position 7)Oral Bioavailability (F%) (Rat)Plasma Half-life (t½) (hr) (Rat)Intrinsic Clearance (CLint) (μL/min/mg) (Human Liver Microsomes)Plasma Protein Binding (%)
FP-1 4-Fluorophenyl4-MorpholinylHIllustrative: 35Illustrative: 2.5Illustrative: 68Illustrative: 92
FP-2 4-Chlorophenyl4-MorpholinylHIllustrative: 45Illustrative: 3.1Illustrative: 52Illustrative: 95
FP-3 4-Fluorophenyl1-PiperidinylHIllustrative: 28Illustrative: 2.2Illustrative: 85Illustrative: 90
FP-4 4-Fluorophenyl4-MorpholinylMethylIllustrative: 50Illustrative: 4.0Illustrative: 30Illustrative: 93

Causality Behind the Data:

  • Lipophilicity and Solubility: The nature of the substituents at the R¹, R², and R³ positions will significantly impact the molecule's lipophilicity (LogP) and aqueous solubility. A delicate balance is required; sufficient lipophilicity is needed for membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

  • Metabolic Stability: The introduction of a methyl group at the R³ position in FP-4 is a common strategy in medicinal chemistry to block potential sites of metabolism. This can lead to a reduction in intrinsic clearance and an increase in plasma half-life, as illustrated in the table. The morpholinyl and piperidinyl groups in FP-1 , FP-2 , and FP-3 are also potential sites for oxidative metabolism.

  • Plasma Protein Binding: High plasma protein binding (typically >95%) can limit the free fraction of the drug available to interact with its target. This is influenced by the overall lipophilicity and charge of the molecule.

Key Experimental Protocols for Pharmacokinetic Profiling

To generate the comparative data discussed above, a series of standardized in vitro and in vivo assays are employed.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay is a cornerstone of early ADME profiling, providing an indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a 10 mM stock solution of the test furo[3,2-b]pyridine derivative in DMSO.

    • Dilute the stock solution to a 100 µM working solution in a 50:50 acetonitrile/water mixture.

    • Thaw pooled human liver microsomes (20 mg/mL) on ice and dilute to 2 mg/mL in the cold phosphate buffer.

    • Prepare an NADPH regenerating system (NRS) solution.

  • Incubation:

    • In a 96-well plate, add 1 µL of the 100 µM compound working solution to each well.

    • Add 100 µL of the 2 mg/mL liver microsome solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of pre-warmed NRS solution. The final concentrations will be 0.5 µM for the test compound and 1 mg/mL for the microsomal protein.

  • Time Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Stock Compound Stock Reaction Plate Reaction Plate Compound Stock->Reaction Plate Liver Microsomes Liver Microsomes Liver Microsomes->Reaction Plate NRS NRS NRS->Reaction Plate Initiate Quench Reaction Quench Reaction Reaction Plate->Quench Reaction Time Points LC-MS/MS LC-MS/MS Quench Reaction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis CLint & t½ CLint & t½ Data Analysis->CLint & t½

Caption: Workflow for an in vitro liver microsomal stability assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides crucial information on how a compound behaves in a whole organism, integrating the effects of absorption, distribution, metabolism, and excretion.

Step-by-Step Methodology:

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight.

    • Administer the furo[3,2-b]pyridine derivative via oral gavage (PO) and intravenous injection (IV) to separate groups of animals. A typical dose might be 5 mg/kg PO and 1 mg/kg IV.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both PO and IV routes.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathway Context: Hedgehog Signaling

Many furo[3,2-b]pyridine derivatives have been investigated as modulators of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers.[2][3] Understanding this pathway provides context for the desired therapeutic effect of these compounds.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON (Hh Present) Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) SUFU->GLI_A TargetGenes Target Gene Expression GLI_A->TargetGenes Activates FuroPyridine Furo[3,2-b]pyridine Derivative FuroPyridine->SMO Modulates

Caption: Simplified Hedgehog signaling pathway indicating modulation by furo[3,2-b]pyridine derivatives.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold is a fertile ground for the discovery of novel therapeutics. While the primary focus of much research has been on optimizing on-target potency, this guide underscores the indispensable role of pharmacokinetic profiling in the successful development of these promising compounds. By systematically evaluating ADME properties, as outlined in the provided protocols, and by understanding the interplay between chemical structure and pharmacokinetic behavior, researchers can more effectively navigate the complex path from a promising hit to a viable drug candidate. Future publications that provide more comprehensive and comparative pharmacokinetic data for this important class of molecules will be invaluable to the medicinal chemistry community.

References

A Researcher's Guide to Validating On-Target Effects of 7-Chloro-2-methyl-furo[3,2-b]pyridine Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule's biological effect stems from its interaction with the intended target is a cornerstone of preclinical validation. This guide provides a comprehensive framework for validating the on-target effects of 7-Chloro-2-methyl-furo[3,2-b]pyridine, a novel compound from a scaffold class known for kinase and developmental pathway modulation.

We will explore a robust validation strategy centered on the use of knockout (KO) models, offering a clear, logical path from target hypothesis to in vivo confirmation. This guide will explain the causality behind experimental choices, compare the KO approach with alternative methods, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: Deconvoluting the Mechanism of a Furo[3,2-b]pyridine Analog

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry. Published research indicates that compounds with this core can act as potent and highly selective inhibitors of cdc-like kinases (CLKs) or as modulators of the Hedgehog (Hh) signaling pathway.[1] Additionally, related furopyridine structures have shown activity against other kinases, such as AKT1, which are critical in cancer cell proliferation and survival.[2]

Given this background, this compound (hereafter referred to as "Cmpd-F32B") is hypothesized to exert its effects through one of these key cellular pathways. The definitive method to prove this is to demonstrate a loss of compound activity when its putative target is absent. Knockout models, where the gene encoding the target protein is deleted, provide the ultimate "on-target" validation system.[3][4]

The Knockout Validation Workflow: From Hypothesis to Confirmation

Validating Cmpd-F32B requires a systematic approach. The workflow below outlines the critical steps for confirming its engagement with a hypothesized target, such as CLK2, a key component of the Hh pathway (e.g., Smoothened, SMO), or the serine/threonine kinase AKT1.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Confirmation A Hypothesize Target (e.g., CLK2, SMO, AKT1) B Generate/Acquire Target KO and Wild-Type (WT) Isogenic Cell Lines A->B Select relevant cell model C Comparative Phenotypic Assays (Proliferation, Apoptosis) B->C Treat with Cmpd-F32B D Biochemical Pathway Analysis (Western Blot) C->D Confirm downstream effects E Develop Conditional KO Animal Model D->E Transition to in vivo studies F In Vivo Efficacy Study (e.g., Tumor Xenograft) E->F Compare Cmpd-F32B effect in WT vs KO animals G Pharmacodynamic (PD) & Toxicology Assessment F->G Assess on-target and off-target effects H Data Synthesis & Final Validation G->H

Caption: Experimental workflow for validating Cmpd-F32B on-target effects.

Phase 1: In Vitro Validation Using Knockout Cell Lines

The first step is to test the compound in a controlled cellular environment where the only significant variable is the presence or absence of the target protein.

Experimental Choice: CRISPR-Cas9 Generated Isogenic Cell Lines

CRISPR-Cas9 technology allows for the precise and complete removal of a target gene.[5] By creating a knockout in a specific cancer cell line (e.g., a line where the target pathway is known to be active) and comparing it to its wild-type (WT) counterpart, we create a perfect isogenic pair for validation.[4] This approach is superior to RNA interference (siRNA), which often results in incomplete knockdown and can have off-target effects.[6]

Protocol 1: Comparative Cell Viability Assay

  • Cell Seeding: Plate equal numbers of WT and target-KO cancer cells (e.g., CLK2-KO, SMO-KO, or AKT1-KO) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-F32B (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Outcome & Interpretation

A significant shift in IC50 demonstrates on-target activity. The compound should be potent in WT cells but lose most or all of its activity in the KO cells.

Cell LineCmpd-F32B IC50 (µM)Alternative Inhibitor IC50 (µM)
Wild-Type (WT) Cancer Cells0.82.5
Target-KO Cancer Cells> 502.7
Normal (Non-cancerous) Cells2530

Protocol 2: Downstream Pathway Modulation via Western Blot

This experiment confirms that Cmpd-F32B inhibits the signaling pathway downstream of its target.

  • Treatment: Treat WT and KO cells with Cmpd-F32B at a concentration near its IC50 (e.g., 1 µM) for a defined period (e.g., 2, 6, 24 hours).

  • Lysis & Protein Quantification: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against key downstream markers:

    • For CLK2 target: Phospho-SR proteins.[7][8]

    • For SMO target: GLI1 and PTCH1 protein levels.[9][10][11]

    • For AKT1 target: Phospho-GSK3β and Phospho-FOXO1.[12][13]

  • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH).

Expected Outcome & Interpretation

In WT cells, Cmpd-F32B should decrease the phosphorylation or expression of downstream markers. In KO cells, these markers should be basally altered and unresponsive to the compound, proving the effect is target-dependent.

Phase 2: In Vivo Confirmation with Knockout Animal Models

While in vitro data is crucial, demonstrating on-target effects in a complex living system is the ultimate validation.[3]

Experimental Choice: Conditional Knockout Mouse Models

Constitutive knockouts can sometimes be embryonically lethal or induce compensatory mechanisms.[14][15] A conditional KO model (e.g., using a Cre-Lox system) allows for tissue-specific or inducible deletion of the target gene in adult animals, providing a cleaner model to test a therapeutic agent.[3]

Protocol 3: Tumor Xenograft Efficacy Study

  • Model System: Implant WT cancer cells into one flank of immunodeficient mice and the corresponding target-KO cells into the other flank. Alternatively, use separate cohorts of conditional KO mice and control littermates.

  • Treatment: Once tumors are established, treat animals with Cmpd-F32B or vehicle control via an appropriate route of administration (e.g., oral gavage) daily for 2-3 weeks.

  • Efficacy Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for downstream markers as in Protocol 2) and histology (e.g., Ki67 for proliferation, TUNEL for apoptosis).

Expected Outcome & Interpretation

Cmpd-F32B should significantly inhibit the growth of WT tumors but have little to no effect on the growth of target-KO tumors. This differential effect provides powerful evidence of on-target activity in vivo.

Comparison with Alternative Target Validation Methods

While knockout models are considered the gold standard for validating on-target effects, other techniques can provide complementary and often faster insights.[6][16]

MethodPrincipleAdvantagesDisadvantages
Knockout Models Gene inactivation in cells or organisms.[17][18]Unambiguous target validation; high physiological relevance; allows for systemic effect studies.[3]Time-consuming and expensive to generate; potential for developmental compensation.[14][19]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[20][21]Measures direct target engagement in intact cells/tissues; no compound modification needed.[22][23]Requires a specific antibody for detection; not all proteins show a clear thermal shift.[24]
Chemical Proteomics Uses modified compound "baits" to pull down and identify binding partners from cell lysates via mass spectrometry.[25][26]Unbiased, proteome-wide view of direct targets and off-targets.[27][28]Requires chemical modification of the compound, which may alter its binding properties; can miss weak interactions.[29]
Tool Compounds/Selectivity Profiling Using a panel of highly selective, well-characterized inhibitors to see if they phenocopy the test compound's effect.[30][31]Relatively fast and cost-effective; leverages existing knowledge.Dependent on the availability and true selectivity of the tool compounds; provides indirect evidence.

Visualizing the Hypothesized Signaling Pathways

Understanding the context in which Cmpd-F32B acts is critical. Below are simplified diagrams of the two primary hypothesized pathways.

G cluster_Hedgehog Hedgehog Pathway (Simplified) PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Genes (GLI1, PTCH1) GLI_A->TargetGenes Transcription Cmpd Cmpd-F32B Cmpd->SMO Inhibits

Caption: Cmpd-F32B as a hypothetical inhibitor of SMO in the Hedgehog pathway.

G cluster_Kinase Kinase Signaling (CLK/AKT) Kinase CLK2 or AKT1 Substrate Substrate (e.g., SR Proteins, GSK3β) Kinase->Substrate Phosphorylates P_Substrate Phospho-Substrate Substrate->P_Substrate Response Cellular Response (Splicing, Proliferation) P_Substrate->Response Cmpd Cmpd-F32B Cmpd->Kinase Inhibits

Caption: Cmpd-F32B as a hypothetical inhibitor of a protein kinase like CLK2 or AKT1.

Conclusion: Building a Robust Case for On-Target Activity

Validating the on-target effects of a novel compound like this compound is a multi-faceted process that demands rigorous scientific validation. The use of knockout models, particularly CRISPR-generated isogenic cell lines and conditional KO animals, provides the most definitive evidence of target engagement. By demonstrating a stark difference in compound activity in the presence versus the absence of the target, researchers can build a compelling, data-driven case for its mechanism of action. When complemented with alternative methods like CETSA and chemical proteomics, this comprehensive approach significantly de-risks the progression of a compound through the drug development pipeline.

References

Assessing the Therapeutic Index of 7-Chloro-2-methyl-furo[3,2-b]pyridine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the preclinical therapeutic index of the novel investigational compound, 7-Chloro-2-methyl-furo[3,2-b]pyridine, hereafter referred to as CMPD-X. Given the limited public data on this specific molecule, we will establish a plausible therapeutic context based on the known activities of the furo[3,2-b]pyridine scaffold and outline a rigorous, data-driven comparison against established standards of care.

The furo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known to be a framework for potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have shown inhibitory activity against key oncogenic kinases such as Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[3][2] Some have also demonstrated cytotoxic properties against cancer cell lines.[4]

For the purpose of this guide, we will hypothesize that CMPD-X is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC).[5] This allows for a direct and relevant comparison with established first- and third-generation EGFR tyrosine kinase inhibitors (TKIs), Erlotinib and Osimertinib, respectively.

The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development. It is the ratio between the dose that produces a therapeutic effect and the dose that produces toxicity. A higher TI is desirable, indicating a wider window between efficacy and adverse effects. This guide will detail the essential in vitro and in vivo studies required to determine the TI of CMPD-X in the context of EGFR-mutant NSCLC.

Part 1: In Vitro Assessment of Potency and Selectivity

The initial phase of TI assessment involves characterizing the compound's activity at a cellular level. These experiments establish the potency of CMPD-X against cancer cells with the target mutation and its selectivity over cells without the mutation (representing potential for "on-target" toxicity in healthy tissues).

Comparative Cytotoxicity in NSCLC Cell Lines

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of CMPD-X across a panel of NSCLC cell lines with different EGFR mutation statuses. This will be compared directly with Erlotinib and Osimertinib.

Experimental Protocol: MTT Cytotoxicity Assay [6][7][8]

  • Cell Seeding: Plate NSCLC cell lines (e.g., PC-9 with EGFR exon 19 deletion, H1975 with L858R and T790M mutations, and A431 with wild-type EGFR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CMPD-X, Erlotinib, and Osimertinib. Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each compound in each cell line.

Hypothetical Data Presentation:

CompoundCell LineEGFR StatusIC50 (nM)Description
CMPD-X (Investigational) PC-9Sensitizing Mutation (Exon 19 Del)5 Potent against initial sensitizing mutations.
H1975L858R + T790M20 Potent against T790M resistance mutation.
A431Wild-Type EGFR650 High selectivity for mutant over wild-type EGFR.
Osimertinib (Comparator) PC-9Sensitizing Mutation (Exon 19 Del)Low nM rangePotent against initial sensitizing mutations.[10]
H1975L858R + T790M<15Highly potent against T790M resistance mutation.[10]
A431Wild-Type EGFR~500Significantly less potent against wild-type EGFR.[10]
Erlotinib (Comparator) PC-9Sensitizing Mutation (Exon 19 Del)Low nM rangePotent against initial sensitizing mutations.[11]
H1975L858R + T790M>1000Ineffective due to T790M resistance mutation.[10]

Causality: The selectivity of a TKI is paramount. High potency against mutant EGFR (PC-9, H1975) and low potency against wild-type EGFR (A431) predicts a wider therapeutic window.[10] Erlotinib's lack of activity in the T790M-positive H1975 cell line demonstrates a mechanism of acquired resistance that next-generation inhibitors like Osimertinib—and potentially CMPD-X—are designed to overcome.[10]

Part 2: In Vivo Assessment of Efficacy and Toxicity

Following promising in vitro data, the assessment moves to in vivo models to evaluate the compound's performance in a complex biological system. This phase directly measures both the anti-tumor efficacy and the dose-limiting toxicities, which are the two components of the therapeutic index.

Workflow for In Vivo Preclinical Assessment

The logical progression from determining a safe dose to testing for anti-tumor activity is crucial for generating reliable data.

G cluster_0 Toxicity Assessment cluster_1 Efficacy Assessment cluster_2 Therapeutic Index Calculation a Acute Dose-Range Finding b Maximum Tolerated Dose (MTD) Study a->b Inform Dose Selection d Tumor Growth Inhibition (TGI) Study b->d Use MTD as Highest Dose e Calculate TI = MTD / Effective Dose (ED50) b->e c Establish Xenograft Tumor Model (e.g., PC-9 or H1975 cells) c->d d->e

Caption: Workflow for in vivo therapeutic index determination.

Step 1: Determining the Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[12][13][14] It is a critical first step for selecting dose levels for efficacy studies.[12]

Experimental Protocol: Repeat-Dose MTD Study [12][15]

  • Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

  • Dose Selection: Based on acute toxicity studies, select 3-5 dose levels of CMPD-X.

  • Administration: Administer CMPD-X and a vehicle control daily for 14-28 days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record clinical signs of toxicity daily (changes in posture, activity, breathing).

    • Measure body weight just before dosing and daily thereafter.

    • At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.[12]

Hypothetical Data Presentation:

CompoundDosing RegimenMTD (mg/kg/day)Dose-Limiting Toxicities
CMPD-X (Investigational) Daily, Oral75 Mild weight loss, reversible liver enzyme elevation
Osimertinib (Comparator) Daily, Oral~50 Diarrhea, skin rash (in preclinical models)[16]
Erlotinib (Comparator) Daily, Oral~100 Diarrhea, skin rash, weight loss, liver toxicity[17][18]
Step 2: Assessing Efficacy in a Xenograft Model

With the MTD established, the anti-tumor activity of CMPD-X is evaluated in a tumor-bearing mouse model. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for this purpose.[19][20][21]

Experimental Protocol: Tumor Growth Inhibition (TGI) Study [22][23][24]

  • Tumor Implantation: Subcutaneously inject H1975 NSCLC cells (to test efficacy against T790M-driven resistance) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • CMPD-X (e.g., 75, 25, 8 mg/kg - representing MTD, MTD/3, MTD/9)

    • Osimertinib (e.g., 25 mg/kg)

    • Erlotinib (e.g., 50 mg/kg)

  • Treatment: Administer compounds daily via oral gavage for 21-28 days.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. The formula V = (Length x Width²)/2 is commonly used.[24] Also, monitor body weight as an indicator of toxicity.

  • Endpoint: The primary endpoint is the percent Tumor Growth Inhibition (%TGI), calculated at the end of the study. The dose that causes 50% tumor growth inhibition (ED50) can be determined by plotting %TGI against the dose.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg/day)Final Mean Tumor Volume (mm³)% TGI
Vehicle Control -1500-
CMPD-X 7515090%
2545070%
890040%
Osimertinib 2522585%
Erlotinib 5014255%

Part 3: Calculating and Comparing the Therapeutic Index

The therapeutic index provides a single, albeit simplified, measure of a drug's safety profile.

Therapeutic Index (TI) = MTD / ED50

  • ED50 (Effective Dose 50): The dose required to achieve 50% of the desired therapeutic effect (in this case, 50% TGI).

From the hypothetical TGI data, the ED50 for CMPD-X can be estimated to be approximately 12 mg/kg.

Comparative Therapeutic Index:

CompoundMTD (mg/kg/day)ED50 (mg/kg/day)Therapeutic Index (TI)
CMPD-X (Investigational) 75~12~6.3
Osimertinib (Comparator) 50~5~10
Erlotinib (Comparator) 100>50 (ineffective)<2

Trustworthiness: This self-validating system demonstrates a clear hierarchy. Erlotinib is ineffective in this resistant model, resulting in a very poor TI.[10] CMPD-X shows strong efficacy and a good safety margin. Osimertinib, a highly optimized third-generation inhibitor, sets a high benchmark with a superior TI, reflecting its high selectivity for mutant over wild-type EGFR.[10][25]

EGFR Signaling Pathway and Inhibitor Action

Understanding the mechanism of action is critical for interpreting these results. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[26] In cancer, mutations can cause the receptor to be constitutively active. TKIs act by blocking the ATP-binding site of the kinase domain, preventing this signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival TKI CMPD-X Osimertinib Erlotinib TKI->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and TKI inhibition.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to assessing the preclinical therapeutic index of a novel furo[3,2-b]pyridine-based kinase inhibitor, CMPD-X, in the context of EGFR-mutant NSCLC. Based on the hypothetical data, CMPD-X demonstrates a promising therapeutic index, superior to first-generation inhibitors in a resistance model, although not as high as the clinically validated third-generation inhibitor, Osimertinib.

The experimental workflows described provide a validated framework for generating the critical efficacy and toxicity data needed to make informed decisions in a drug development program. Further optimization of the furo[3,2-b]pyridine scaffold, guided by these methodologies, could lead to the discovery of next-generation cancer therapeutics with even more improved efficacy and safety profiles.

References

Halogen Wars: A Comparative Analysis of 7-Chloro- and 7-Bromo-2-methyl-furo[3,2-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers in Medicinal Chemistry and Drug Development

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within the privileged furo[3,2-b]pyridine scaffold, a core structure in numerous potent and selective kinase inhibitors, the choice between a chloro and a bromo substituent at the 7-position can be a critical determinant of inhibitory potency.[1][2][3] This guide provides a comparative analysis of 7-chloro- and 7-bromo-furo[3,2-b]pyridine analogs, offering insights into their potential as kinase inhibitors and the underlying principles governing their activity.

The Impact of Halogen Substitution on Inhibitor Potency: A Tale of Two Atoms

The substitution of a hydrogen atom with a halogen can influence a molecule's biological activity through a combination of steric, electronic, and hydrophobic effects. Both chlorine and bromine are electron-withdrawing and can form halogen bonds, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity.

Table 1: Comparison of Physicochemical Properties of Chlorine and Bromine

PropertyChlorine (Cl)Bromine (Br)
Van der Waals Radius (Å)1.751.85
Electronegativity (Pauling Scale)3.162.96
Polarizability (ų)2.183.05
Lipophilicity (Hansch-Leo π value)+0.71+0.86

The larger size and greater polarizability of bromine compared to chlorine can lead to stronger van der Waals and halogen bonding interactions with a protein's active site, potentially resulting in higher potency. However, the increased steric bulk of bromine could also lead to unfavorable steric clashes, thereby reducing affinity. The relative importance of these factors is highly dependent on the specific topology of the kinase's ATP-binding pocket.

Structure-Activity Relationships in Halogenated Furo[3,2-b]pyridines and Analogs

Studies on related heterocyclic scaffolds provide valuable insights. For instance, in a series of 6-arylamino-7-halo-5,8-quinolinediones, derivatives with a chlorine atom at the 7-position demonstrated greater cytotoxic activity against human tumor cell lines than their bromine-containing counterparts.[4] This suggests that for that particular scaffold and biological target, the smaller size of the chloro group was more favorable for activity.

Conversely, research on other classes of inhibitors has shown that bromo-substituted analogs can be more potent. The enhanced lipophilicity of a bromo-substituent can improve membrane permeability and target engagement. Furthermore, the greater polarizability of bromine can lead to more favorable interactions in specific binding pockets.

A review of the structure-activity relationships of pyridine derivatives indicated that the inclusion of halogen atoms could sometimes lead to lower antiproliferative activity compared to other functional groups like -OMe, -OH, and -NH2.[5][6][7] This highlights the context-dependent nature of halogen substitution.

G cluster_0 Biochemical Assay Workflow Compound Dilution Compound Dilution Enzyme Incubation Enzyme Incubation Compound Dilution->Enzyme Incubation Kinase Reaction Kinase Reaction Enzyme Incubation->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination

References

A Researcher's Guide to the Reproducibility of Biological Activity Data for 7-Chloro-2-methyl-furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Published Findings and a Protocol for Independent Verification

The furo[3,2-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties that make it a compelling candidate for developing selective inhibitors of various biological targets.[1] Derivatives of this scaffold have shown promise as potent modulators of key signaling pathways implicated in diseases like cancer.[1] This guide focuses on a specific derivative, 7-Chloro-2-methyl-furo[3,2-b]pyridine, to assess the reproducibility of its reported biological activities.

The critical need for reproducibility in scientific research cannot be overstated. This guide provides a comparative analysis of available data on this compound and offers a detailed protocol for independent verification of its anticancer properties, a commonly reported activity for related furo[3,2-b]pyridine compounds.[2]

Comparative Analysis of Published Data

The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[3][4] While specific data on the 2-methyl derivative is not extensively detailed in the initial search results, the broader class of furo[3,2-b]pyridines has been explored for various therapeutic applications.

Derivatives of the closely related furo[2,3-b]pyridine have demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, highlighting the potential of this general scaffold in cancer therapy.[1] Furthermore, various fused pyridine derivatives have been investigated for a wide range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]

A study on 2-substituted Furo[3,2-b]pyridines reported their evaluation as potential cytotoxic agents against MDA-MB-231 and MCF-7 breast cancer cell lines.[2] This provides a basis for our reproducibility study on this compound, which shares the core scaffold. The synthesis of such compounds often involves palladium- and copper-catalyzed cross-coupling reactions.[1][2]

The following table summarizes the reported biological activities for the broader class of furo[3,2-b]pyridine derivatives to provide context for the expected activities of the specific compound of interest.

Compound Class Biological Target/Activity Cell Lines/Model Reported Effect Reference
Furo[3,2-b]pyridine derivativesCdc-like kinases (CLKs) inhibitionNot specifiedPotent and highly selective inhibition[3][4]
Furo[3,2-b]pyridine derivativesHedgehog signaling pathway modulationNot specifiedSub-micromolar modulation[3][4]
Furo[2,3-b]pyridine derivativesCyclin-Dependent Kinase 2 (CDK2) inhibitionNot specifiedPotent inhibitory activity[1]
2-substituted Furo[3,2-b]pyridinesCytotoxicityMDA-MB-231, MCF-7Growth inhibition, apoptosis induction[2]

Protocol for Independent Verification: In Vitro Cytotoxicity Assay

To independently verify the potential anticancer activity of this compound, the following detailed protocol for an in vitro cytotoxicity assay using the MCF-7 breast cancer cell line is provided. This protocol is designed to be a self-validating system, incorporating necessary controls for robust and reproducible results.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare 7-Chloro-2-methyl- furo[3,2-b]pyridine stock seed_cells Seed cells into 96-well plates prep_compound->seed_cells prep_cells Culture MCF-7 cells prep_cells->seed_cells treat_cells Treat cells with compound dilutions seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt read_absorbance Read absorbance at 570 nm add_mtt->read_absorbance calc_ic50 Calculate IC50 value read_absorbance->calc_ic50

References

The Rise of Furo[3,2-b]pyridines: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the furo[3,2-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity. This guide offers a meta-analytical perspective on furo[3,2-b]pyridine-based kinase inhibitors, providing an objective comparison of their performance, detailing the experimental validation, and exploring the mechanistic rationale behind their development.

The Furo[3,2-b]pyridine Advantage: Structural Rigidity and Versatility

The furo[3,2-b]pyridine scaffold is a bicyclic aromatic system that offers a unique combination of structural rigidity and synthetic tractability. Its planar nature allows for predictable interactions within the ATP-binding pocket of kinases, while the presence of nitrogen and oxygen atoms provides key hydrogen bonding opportunities. The modular synthesis of these compounds, often through metal-catalyzed cross-coupling reactions, allows for systematic exploration of the structure-activity relationship (SAR) by modifying substituents at various positions of the core.[1][2]

Comparative Analysis of Kinase Inhibition Profiles

Furo[3,2-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases, with a particular emphasis on Cdc-like kinases (CLKs), which are crucial regulators of RNA splicing and have been implicated in various cancers.[3][4] The following tables summarize the inhibitory potency of representative furo[3,2-b]pyridine compounds against key kinase targets, in comparison to established inhibitors.

Table 1: Comparative Inhibitory Activity Against Cdc-like Kinases (CLKs)

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference CompoundTarget Kinase(s)IC₅₀ (nM)
MU1210 CLK18TG-003CLK1/420/15
CLK220
CLK412
12f CLK1-
CLK2-

Data compiled from multiple sources, including Nemec, et al. (2019) and other referenced materials.[3][5][6]

Table 2: Activity Against Other Cancer-Associated Kinases

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference CompoundTarget Kinase(s)IC₅₀ (nM)
Furo[3,2-b]pyridine Derivative (Generic) PI3KαData EmergingIdelalisibPI3Kδ2.5
Furo[3,2-b]pyridine Derivative (Generic) BtkData EmergingIbrutinibBtk0.5

The development of furo[3,2-b]pyridines as inhibitors for PI3K and Btk is an active area of research, with specific IC₅₀ values for optimized compounds being less publicly available compared to the more established CLK inhibitors.[3]

Delving Deeper: Experimental Protocols for Inhibitor Validation

The trustworthiness of any inhibitor lies in the rigor of its experimental validation. Below are detailed, step-by-step methodologies for key assays used to characterize furo[3,2-b]pyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase. The choice of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen™ provides high sensitivity and a robust signal-to-noise ratio, minimizing false positives.

Experimental Workflow:

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cellular Activity Assessment: Western Blot for Target Engagement

To confirm that an inhibitor is active within a cellular context, it is crucial to measure its effect on the downstream signaling of the target kinase. A western blot to detect the phosphorylation of a known kinase substrate provides this evidence.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Protein Separation cluster_immunoblotting Immunodetection A Seed Cancer Cells (e.g., MCF-7) in 6-well plates B Treat with varying concentrations of Furo[3,2-b]pyridine Inhibitor for 24h A->B C Lyse cells and collect protein B->C D Quantify protein concentration (BCA Assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane with 5% BSA F->G H Incubate with Primary Antibody (e.g., anti-phospho-SR protein for CLK inhibition) G->H I Incubate with HRP-conjugated Secondary Antibody H->I J Add Chemiluminescent Substrate I->J K Image and quantify band intensity J->K

Caption: Western Blot Workflow for Cellular Target Engagement.

Signaling Pathways and Mechanism of Action

Furo[3,2-b]pyridine-based inhibitors primarily function by competing with ATP for the kinase's binding site. Their high selectivity for certain kinases, such as CLKs, can be attributed to specific interactions with amino acid residues in the hinge region and the back pocket of the ATP-binding site.[7]

The CLK-Mediated Splicing Pathway

CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. By inhibiting CLKs, furo[3,2-b]pyridine compounds can modulate alternative splicing, a process often dysregulated in cancer.[1]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLK CLK SR_protein SR Protein CLK->SR_protein Phosphorylation p_SR_protein Phosphorylated SR Protein SR_protein->p_SR_protein Spliceosome Spliceosome Assembly p_SR_protein->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Protein Synthesis mRNA->Protein Furo_inhibitor Furo[3,2-b]pyridine Inhibitor Furo_inhibitor->CLK Inhibition

Caption: CLK-Mediated Splicing Pathway and Point of Inhibition.

Future Directions and Conclusion

The furo[3,2-b]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. While significant progress has been made in targeting CLKs, the exploration of this scaffold against other kinases implicated in cancer and other diseases is a promising avenue for future research.[2] The modular nature of their synthesis, coupled with a deep understanding of their mechanism of action, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 7-Chloro-2-methyl-furo[3,2-B]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Chloro-2-methyl-furo[3,2-B]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Classification

According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[1][2] Given the chemical nature of this compound, it is prudent to handle it as a toxic and environmentally hazardous substance.

Key Considerations:

  • Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment and may have adverse effects on aquatic life.

  • Regulatory Compliance: All disposal procedures must adhere to federal, state, and local regulations for hazardous waste management.[3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[4] this compound waste must be collected separately from non-hazardous and other incompatible chemical waste streams.

Table 1: Waste Segregation for this compound

Waste TypeSegregation RequirementRationale
Solid Waste (e.g., contaminated lab consumables, residual solid compound)Collect in a dedicated, labeled, and sealed container.To prevent cross-contamination and ensure proper handling as a hazardous solid.
Liquid Waste (e.g., solutions containing the compound, reaction mother liquors)Collect in a dedicated, labeled, and sealed container for halogenated organic waste.[5]To prevent mixing with incompatible chemicals, such as strong acids or bases, which could lead to hazardous reactions. Halogenated and non-halogenated solvent wastes should be kept separate.[5]
Aqueous Waste (if any, containing trace amounts)Should not be disposed of down the drain.[6][7] Collect as hazardous aqueous waste.Halogenated compounds can be harmful to aquatic ecosystems and may not be effectively removed by standard wastewater treatment processes.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, sequential workflow for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Collection and Containerization
  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] The container must have a secure, leak-proof screw-top cap.[9]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4] Do not use abbreviations or chemical formulas.[5]

  • Collection:

    • Solid Waste: Carefully transfer solid waste into the designated container using a spatula or other appropriate tool.

    • Liquid Waste: Use a funnel to transfer liquid waste into the designated container to avoid spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[1][5] Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9]

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[7]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[7]

  • Defacing Labels: Once decontaminated, all hazardous waste labels on the container should be removed or defaced before it is discarded as regular laboratory glass or plastic waste.[7]

Disposal Pathway and Decision-Making

The ultimate disposal of this compound waste should be handled by a licensed hazardous waste disposal company. The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.[11]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE start->ppe assess Hazard Assessment: Treat as Hazardous Waste segregate Segregate Waste (Solid, Liquid, Aqueous) assess->segregate solid_waste Solid Waste Container (Labeled & Sealed) segregate->solid_waste liquid_waste Liquid Waste Container (Halogenated, Labeled & Sealed) segregate->liquid_waste collect Collect Waste in Designated Containers solid_waste->collect liquid_waste->collect ppe->assess storage Store in Satellite Accumulation Area collect->storage pickup Arrange for Pickup by EH&S or Licensed Vendor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.